molecular formula C9H5BrN2 B1524691 7-Bromo-1H-indole-3-carbonitrile CAS No. 1043601-50-8

7-Bromo-1H-indole-3-carbonitrile

Cat. No.: B1524691
CAS No.: 1043601-50-8
M. Wt: 221.05 g/mol
InChI Key: ZOUGHHCYTWBLDT-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H5BrN2 and its molecular weight is 221.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUGHHCYTWBLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697465
Record name 7-Bromo-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043601-50-8
Record name 7-Bromo-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Halogenated Indole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 7-Bromo-1H-indole-3-carbonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 7-Bromo-1H-indole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Leveraging detailed experimental data from its close structural analog, 7-iodo-1H-indole-3-carbonitrile, this document offers field-proven insights into spectral interpretation, experimental design, and data validation for researchers, scientists, and drug development professionals.

Indole derivatives are foundational structures in numerous biologically active compounds. The strategic placement of a halogen, such as bromine, at the 7-position and a nitrile group at the 3-position of the indole core creates a molecule with significant potential for further chemical modification and as a pharmacophore in the development of novel therapeutics, including protein kinase inhibitors.

Accurate structural elucidation is paramount in drug development, and ¹H NMR spectroscopy stands as the most powerful and widely used technique for this purpose. This guide explains the causality behind experimental choices and provides a self-validating framework for the acquisition and interpretation of ¹H NMR data for 7-Bromo-1H-indole-3-carbonitrile.

Core Principles of ¹H NMR for Substituted Indoles

The ¹H NMR spectrum of a substituted indole is rich with information. The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the bromine at C7 and the nitrile group at C3, will deshield nearby protons, causing them to resonate at a lower field (higher ppm values). Conversely, electron-donating effects, like the lone pair on the indole nitrogen, will shield certain protons, shifting them to a higher field.

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), provides information about the number of neighboring protons. The magnitude of this splitting, the coupling constant (J), is crucial for determining the relative positions of protons on the aromatic rings.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the best practices for obtaining a high-quality ¹H NMR spectrum of 7-Bromo-1H-indole-3-carbonitrile.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this class of compounds. Its high polarity effectively solubilizes the indole derivative, and its deuteration prevents it from contributing large signals that would obscure the analyte's spectrum. Furthermore, the indole N-H proton is less prone to rapid exchange in DMSO-d₆, resulting in a sharper, more easily identifiable signal.

  • Concentration: Dissolve approximately 5-10 mg of 7-Bromo-1H-indole-3-carbonitrile in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher) within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is recommended for optimal signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate signal integration.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A sweep width of -2 to 14 ppm is appropriate to cover the expected chemical shifts.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 7-iodo-1H-indole-3-carbonitrile was recorded in DMSO-d₆ at 400.4 MHz[1]. The data is summarized in the table below and is expected to be an excellent proxy for 7-Bromo-1H-indole-3-carbonitrile.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H 12.21s (broad)-
H-2 8.30s-
H-4 7.66dd8.0, 1.0
H-5 7.05t7.7
H-6 7.70dd7.5, 0.9
Data obtained from the published spectrum of 7-iodo-1H-indole-3-carbonitrile[1].
Detailed Signal Assignment and Rationale
  • N-H Proton (δ 12.21, broad singlet): The indole N-H proton appears significantly downfield as a broad singlet.[1] Its acidic nature and involvement in hydrogen bonding with the DMSO solvent contribute to this characteristic chemical shift. The lack of coupling confirms its attachment to a nitrogen atom.

  • H-2 Proton (δ 8.30, singlet): This proton is located on the pyrrole ring, adjacent to the electron-withdrawing nitrile group at C3 and the indole nitrogen.[1] The strong deshielding effect of the nitrile group and the aromatic ring current result in its downfield shift. It appears as a singlet because it has no adjacent protons to couple with.

  • Benzene Ring Protons (H-4, H-5, H-6):

    • H-5 (δ 7.05, triplet): This proton is the most upfield of the benzene ring protons. It appears as a triplet due to coupling with both H-4 and H-6 with similar coupling constants (ortho-coupling).[1]

    • H-4 (δ 7.66, doublet of doublets): The H-4 proton is deshielded by the adjacent bromine atom at C7. It is split into a doublet of doublets due to a large ortho-coupling with H-5 (J ≈ 8.0 Hz) and a smaller meta-coupling with H-6 (J ≈ 1.0 Hz).[1]

    • H-6 (δ 7.70, doublet of doublets): The H-6 proton is also deshielded by the bromine at C7. It appears as a doublet of doublets due to a large ortho-coupling with H-5 (J ≈ 7.5 Hz) and a smaller meta-coupling with H-4 (J ≈ 0.9 Hz).[1] The chemical shifts of H-4 and H-6 are very close due to the influence of the bromine atom.

Visualizing the Structure and Experimental Workflow

Molecular Structure and Proton Numbering

Caption: Molecular structure of 7-Bromo-1H-indole-3-carbonitrile with proton numbering.

Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (16-64 scans) lock_shim->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate Signals reference->integrate assign Assign Peaks & Analyze Coupling integrate->assign

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Conclusion: A Self-Validating Approach

The structural elucidation of 7-Bromo-1H-indole-3-carbonitrile via ¹H NMR spectroscopy is a clear and robust process when guided by sound experimental methodology and a thorough understanding of chemical principles. By leveraging the detailed spectral data of its close analog, 7-iodo-1H-indole-3-carbonitrile, we can confidently predict and interpret the spectrum of the target compound. The distinct chemical shifts and coupling patterns of the N-H, H-2, H-4, H-5, and H-6 protons provide a unique fingerprint for this molecule, allowing for unambiguous identification. This guide provides the necessary framework for researchers to confidently acquire, analyze, and validate the structure of this important synthetic intermediate.

References

  • Rumpf, J., & Kunick, C. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(3), M941. [Link]

  • Rumpf, J., & Kunick, C. (2017). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2017(1), M925. [Link]

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 7-Bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Signature of a Key Heterocycle

7-Bromo-1H-indole-3-carbonitrile is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The precise structural characterization of such molecules is a foundational requirement for advancing research and ensuring the integrity of synthetic pathways. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for molecular structure verification.

This technical guide provides a comprehensive exploration of the infrared spectrum of 7-Bromo-1H-indole-3-carbonitrile. We will move from theoretical principles to practical application, detailing the expected vibrational modes, a robust experimental protocol for data acquisition, and a systematic approach to spectral interpretation. The core objective is to empower researchers, scientists, and drug development professionals to confidently use IR spectroscopy for the qualitative analysis and identity confirmation of this compound. The principle of IR spectroscopy rests on the fact that covalent bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule will absorb energy at frequencies that match its natural vibrational modes, resulting in a unique spectral "fingerprint" that reveals the functional groups present.[1]

Molecular Structure and Expected Vibrational Modes

To accurately predict and interpret the infrared spectrum, we must first dissect the molecular structure of 7-Bromo-1H-indole-3-carbonitrile into its constituent functional groups. Each group possesses characteristic vibrational motions (stretching and bending) that correspond to distinct absorption bands in the IR spectrum.

Chemical Structure: 7-Bromo-1H-indole-3-carbonitrile consists of a bicyclic indole core, with a bromine atom substituted at position 7 of the benzene ring and a nitrile group (-C≡N) at position 3 of the pyrrole ring.

The key vibrational units are:

  • Indole N-H Group: The nitrogen-hydrogen single bond in the pyrrole ring.

  • Nitrile C≡N Group: The carbon-nitrogen triple bond.

  • Aromatic System: The C-H and C=C bonds of the fused benzene and pyrrole rings.

  • Carbon-Bromine Bond: The C-Br single bond on the aromatic ring.

Understanding the expected frequencies for these groups provides a predictive framework for spectral analysis.

Predicted Infrared Absorption Frequencies

The energy required to induce a vibration is determined by the bond strength and the masses of the connected atoms.[2] Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The following table summarizes the predicted IR absorption bands for 7-Bromo-1H-indole-3-carbonitrile based on established group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityRationale & Authoritative Insights
Indole N-HStretching3500 - 3300Medium, potentially broadThe N-H stretch in indoles is a reliable indicator. In solid-state samples, intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower frequency.[3][4]
Aromatic C-HStretching3100 - 3000Medium to WeakAbsorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring and are a useful diagnostic for unsaturation.[3][5]
Nitrile C≡N Stretching 2240 - 2220 Strong, Sharp This is a highly diagnostic peak. The triple bond is very strong, leading to a high-frequency absorption in a relatively uncongested spectral region.[2][6] Conjugation with the indole ring system slightly lowers the frequency compared to saturated nitriles.[7] A closely related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, shows this peak at 2212 cm⁻¹, providing a strong reference point.[8]
Aromatic C=CIn-ring Stretching1620 - 1450Medium to Strong (multiple bands)The aromatic rings exhibit several distinct stretching vibrations. These typically appear as a series of sharp peaks and are confirmatory evidence of the indole core.[1][3]
Aromatic C-HOut-of-Plane Bending860 - 680StrongThese strong absorptions in the fingerprint region are highly dependent on the substitution pattern of the aromatic ring and provide structural confirmation.
C-NStretching1200 - 1020MediumThis absorption arises from the C-N bonds within the indole ring structure.[1]
C-Br Stretching 690 - 515 Medium to Strong Due to the high mass of the bromine atom, the C-Br stretching frequency is low, placing it in the far fingerprint region of the spectrum.[9] Its identification can sometimes be complicated by overlapping peaks.

Experimental Protocol: Acquiring the FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred methodology for solid sample analysis due to its speed and minimal sample preparation requirements.[10][11] This protocol ensures the acquisition of a high-quality, reproducible spectrum.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Verify that the ATR crystal surface (diamond) is clean. Clean with a soft-bristled swab lightly moistened with isopropyl alcohol and allow it to fully evaporate. A clean crystal is paramount for a flat, artifact-free baseline.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, perform a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Causality: This step is critical as it captures the ambient spectrum, including absorptions from atmospheric water vapor and carbon dioxide. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the 7-Bromo-1H-indole-3-carbonitrile powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal sampling area.

  • Pressure Application:

    • Use the ATR's integrated pressure clamp to apply firm, consistent pressure to the sample.

    • Causality: Optimal and intimate contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal.[10][12] Insufficient contact results in weak, distorted spectral bands.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Validation:

    • The resulting spectrum should display sharp, well-defined peaks on a flat baseline near 100% Transmittance (or 0 Absorbance).

    • If necessary, apply an automated baseline correction algorithm within the software to correct for any minor baseline drift.

    • Self-Validation: A high-quality spectrum will have the strongest peaks (like the nitrile stretch) showing significant intensity without being completely saturated (i.e., not flat-bottomed at 0% Transmittance).

  • Cleaning:

    • Release the pressure clamp and carefully remove the bulk of the powder.

    • Clean the ATR crystal surface and the pressure tip with a solvent-moistened swab (e.g., isopropyl alcohol) to prevent cross-contamination.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the IR spectrum.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Instrument & ATR Setup B Acquire Background Spectrum (Atmospheric Correction) A->B C Apply Solid Sample to Crystal B->C D Apply Consistent Pressure C->D E Collect Sample Spectrum D->E F Data Processing (Baseline Correction) E->F E->F G Peak Identification & Interpretation F->G H Structural Confirmation G->H

Caption: Experimental workflow for FT-IR analysis via ATR.

Spectral Interpretation: A Detailed Analysis

Interpreting the spectrum involves systematically identifying the absorption bands and assigning them to the corresponding molecular vibrations, cross-referencing with the predicted frequencies from Section 3.0.

  • High-Frequency Region (4000-2500 cm⁻¹):

    • Look for a medium-intensity peak around 3400 cm⁻¹ , characteristic of the N-H stretching vibration of the indole ring.[3] Its width can provide clues about the degree of hydrogen bonding in the solid sample.

    • A series of weaker, sharp peaks between 3100 cm⁻¹ and 3000 cm⁻¹ should be present, corresponding to the aromatic C-H stretching modes.[5]

  • Triple Bond Region (2500-2000 cm⁻¹):

    • The most prominent and diagnostically crucial peak in the entire spectrum will be a sharp, strong absorption located between 2240-2220 cm⁻¹ . This is the unambiguous signature of the C≡N (nitrile) stretch .[7][13] Its presence and position are primary indicators for successful synthesis and compound identity.

  • Double Bond Region (1800-1400 cm⁻¹):

    • This region will contain several medium-to-strong, sharp bands between approximately 1620 cm⁻¹ and 1450 cm⁻¹ . These absorptions are due to the C=C in-ring stretching vibrations of the aromatic indole core.[1][3] The complexity of these peaks is a hallmark of the fused aromatic system.

  • Fingerprint Region (<1400 cm⁻¹):

    • This region is dense with various bending and stretching vibrations, making individual peak assignment complex but providing a unique overall pattern for the molecule.

    • Strong peaks corresponding to aromatic C-H out-of-plane bending will be visible, typically between 860-680 cm⁻¹ .

    • The C-Br stretching vibration is expected at the low end of this range, likely below 700 cm⁻¹ .[9] While its direct observation can be difficult, its presence contributes to the unique pattern in this region.

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural confirmation of 7-Bromo-1H-indole-3-carbonitrile. The spectrum is dominated by key diagnostic features: the N-H stretch of the indole ring (~3400 cm⁻¹), the sharp and intense C≡N stretch (~2230 cm⁻¹), and the series of C=C aromatic stretching bands (1620-1450 cm⁻¹). By following a robust ATR-based protocol and a systematic interpretation strategy, researchers can rapidly verify the identity and purity of their compound, making FT-IR an indispensable tool in the workflow of synthetic chemistry and drug discovery.

References

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. FT-IR spectrum of control indole. [Link]

  • ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]

  • National Center for Biotechnology Information. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

  • Montclair State University Digital Commons. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • MDPI. 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Journal of Chemical Physics. Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. [Link]

  • YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

  • AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

  • ResearchGate. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

  • Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • National Center for Biotechnology Information. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

  • The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • NIST WebBook. Indole. [Link]

  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 7-Bromo-1H-indole-3-carbonitrile, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the fragmentation pathways of this molecule under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). The principles outlined herein offer a predictive framework for the structural characterization of this and related halogenated indole derivatives.

Introduction: The Structural Context and Analytical Imperative

7-Bromo-1H-indole-3-carbonitrile presents a fascinating case for mass spectrometric analysis. The molecule incorporates three key structural features that dictate its fragmentation behavior: the stable aromatic indole nucleus, the electron-withdrawing cyano group at the 3-position, and the heavy halogen atom, bromine, at the 7-position. Understanding how these moieties influence bond cleavage upon ionization is paramount for its unambiguous identification in complex matrices, such as in metabolite identification studies or reaction monitoring.

The indole ring itself is a common scaffold in numerous biologically active compounds.[1] Its fragmentation is well-characterized and often involves the loss of small molecules like hydrogen cyanide (HCN).[1] The presence of a bromine atom introduces a distinctive isotopic signature, with two major isotopes, 79Br and 81Br, having a near 1:1 natural abundance. This results in characteristic M and M+2 ion clusters in the mass spectrum, providing a powerful diagnostic tool for identifying brominated compounds. The cyano group, a strong electron-withdrawing group, influences the electronic structure of the indole ring and can participate in specific fragmentation reactions.

This guide will first delve into the predicted fragmentation pathways under energetic Electron Ionization (EI) conditions, followed by a discussion of the expected behavior under the gentler Electrospray Ionization (ESI), which is highly relevant for LC-MS applications.

Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

Electron Ionization is a highly energetic technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[2] The resulting mass spectrum is often complex but highly reproducible, making it suitable for library matching and structural elucidation.

Predicted Key Fragmentation Pathways under EI

Upon electron impact (typically at 70 eV), 7-Bromo-1H-indole-3-carbonitrile will form a molecular ion (M•+). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 220 and 222 (for C9H579BrN2 and C9H581BrN2, respectively). The energetically unstable molecular ion will then undergo a series of fragmentation reactions.

The principal fragmentation pathways are predicted to be:

  • Loss of a Bromine Radical: A primary fragmentation event is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This results in a fragment ion at m/z 141. This fragment is expected to be prominent due to the relative lability of the C-Br bond.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole nucleus is the expulsion of a neutral molecule of HCN (27 Da).[1] This can occur from the molecular ion, leading to fragment ions at m/z 193 and 195. It can also occur from the [M-Br]+ fragment, resulting in an ion at m/z 114.

  • Loss of a Cyano Radical: Cleavage of the bond between the indole ring and the cyano group can lead to the loss of a cyano radical (•CN), resulting in a 7-bromoindole cation at m/z 195 and 197.

  • Sequential Losses: A combination of these losses is also highly probable. For instance, the sequential loss of Br and then HCN would lead to the aforementioned ion at m/z 114. Conversely, the sequential loss of HCN and then Br would also converge at the same m/z value.

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M M•+ (m/z 220/222) 7-Bromo-1H-indole-3-carbonitrile F1 [M-Br]+ (m/z 141) M->F1 - •Br F2 [M-HCN]•+ (m/z 193/195) M->F2 - HCN F3 [M-CN]•+ (m/z 195/197) M->F3 - •CN F4 [M-Br-HCN]+ (m/z 114) F1->F4 - HCN F2->F4 - •Br

Caption: Predicted EI fragmentation of 7-Bromo-1H-indole-3-carbonitrile.

Summary of Predicted EI-MS Data
m/z (79Br/81Br) Proposed Fragment Neutral Loss Notes
220/222[M]•+-Molecular ion; characteristic 1:1 isotopic pattern.
195/197[M-CN]•+•CNLoss of the cyano radical.
193/195[M-HCN]•+HCNCharacteristic loss from the indole ring.
141[M-Br]+•BrLoss of the bromine radical.
114[M-Br-HCN]+•Br, HCNResult of sequential losses.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]+, in positive ion mode, or deprotonated molecules, [M-H]-, in negative ion mode.[3] This is particularly useful for analyzing compounds that are thermally labile or have a high molecular weight. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted ESI-MS/MS Fragmentation

In positive ion mode, 7-Bromo-1H-indole-3-carbonitrile is expected to readily form a protonated molecule at m/z 221 and 223. The protonation site is likely to be the nitrogen of the indole ring or the cyano group. Fragmentation of this [M+H]+ ion is expected to be less extensive than under EI conditions.

Key predicted fragmentations in positive ESI-MS/MS include:

  • Loss of Ammonia (NH3): In some indole derivatives, protonation can lead to rearrangements and the loss of ammonia, although this is less common for the core indole structure itself.

  • Loss of HBr: The loss of a neutral molecule of hydrogen bromide (HBr) could occur, leading to a fragment ion at m/z 140.

  • Loss of HCN: Similar to EI, the loss of HCN from the protonated molecule could be observed, yielding fragment ions at m/z 194 and 196.

In negative ion mode, the deprotonated molecule [M-H]- would be formed at m/z 219 and 221. The fragmentation of this species would likely involve the stable indole anion.

Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ (m/z 221/223) F1_esi [M+H-HBr]+ (m/z 140) MH->F1_esi - HBr F2_esi [M+H-HCN]+ (m/z 194/196) MH->F2_esi - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated 7-Bromo-1H-indole-3-carbonitrile.

Experimental Protocols

To validate these predicted fragmentation pathways, the following experimental protocols are recommended.

GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of 7-Bromo-1H-indole-3-carbonitrile in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 7-Bromo-1H-indole-3-carbonitrile in 10 mL of a 1:1 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-350.

    • MS/MS: Perform product ion scans on the [M+H]+ (m/z 221/223) and [M-H]- (m/z 219/221) ions with varying collision energies (e.g., 10, 20, and 30 eV) to observe the fragmentation pattern.

Conclusion and Field Insights

The mass spectrometric fragmentation of 7-Bromo-1H-indole-3-carbonitrile is governed by the interplay of its indole core, bromo substituent, and cyano group. Under EI-MS, the presence of the bromine atom provides a clear isotopic signature in the molecular ion and its fragments. Key fragmentation pathways involve the loss of a bromine radical and hydrogen cyanide. ESI-MS/MS offers a softer ionization method, ideal for coupling with liquid chromatography, where the protonated or deprotonated molecule is the primary species observed, with subsequent fragmentation providing further structural information.

For drug development professionals, a thorough understanding of these fragmentation patterns is crucial for metabolite identification. The predicted fragments can be used to build targeted mass spectrometry methods (e.g., Multiple Reaction Monitoring, MRM) to selectively detect and quantify the parent compound and its metabolites in biological matrices. Furthermore, these principles can be extended to the analysis of other halogenated indole derivatives, aiding in the rapid structural characterization of new chemical entities. The combination of high-resolution mass spectrometry with these fundamental fragmentation principles provides a robust platform for advancing research in medicinal chemistry.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Chemistry LibreTexts. (2023). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • de Souza, G. E., de Almeida, L. G., & de Oliveira, D. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 32(12), 1774–1805. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • NIST Mass Spectrometry Data Center. [Link]

  • PubChem. Indole-3-carboxylic acid. [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-933. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.

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The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potency of the Indole Scaffold

The indole nucleus stands as a cornerstone in the architecture of biologically active molecules. Its presence in essential amino acids, neurotransmitters, and a vast array of natural products underscores its evolutionary selection as a privileged scaffold for interacting with complex biological systems.[1] In the relentless pursuit of novel therapeutics, medicinal chemists continually turn to the indole framework, modifying its structure to elicit new or enhanced pharmacological activities.[2][3] Among these modifications, the introduction of a bromine atom has proven to be a particularly fruitful strategy, often bestowing upon the parent indole a significantly amplified biological potency. This guide provides an in-depth exploration of the multifaceted biological activities of bromoindole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms, presenting quantitative data, and providing detailed experimental protocols to empower further investigation in this exciting field.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Bromoindole derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a spectrum of human cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.[4]

A. Mechanistic Insights: Disrupting Cancer's Master Switches

A primary mode of anticancer action for many bromoindole derivatives is the inhibition of protein kinases, enzymes that act as master regulators of cellular signaling pathways. Overactivity of these kinases is a common driver of cancer. For instance, certain 5-bromoindole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[5] By blocking the ATP-binding site of EGFR, these compounds prevent its activation and downstream signaling, leading to a halt in cancer cell growth.

Another critical anticancer mechanism of bromoindole derivatives is the induction of apoptosis , or programmed cell death. The marine alkaloid 3,10-dibromofascaplysin, for example, has been shown to induce apoptosis in myeloid leukemia cells by upregulating the expression of pro-apoptotic genes and downregulating survival signals.[6] This targeted induction of cell death is a hallmark of effective cancer therapies.

Furthermore, many bromoindole derivatives exhibit the ability to arrest the cell cycle, preventing cancer cells from progressing through the phases of division.[6][7] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key drivers of the cell cycle. By inducing a G1 or G2/M phase arrest, these compounds effectively halt the proliferation of malignant cells.[7][8]

Bromoindole Bromoindole Derivative EGFR EGFR Tyrosine Kinase Bromoindole->EGFR Inhibition Apoptosis Apoptosis Induction Bromoindole->Apoptosis Activation CellCycle Cell Cycle Arrest Bromoindole->CellCycle Induction Proliferation Cancer Cell Proliferation EGFR->Proliferation Survival Cancer Cell Survival Apoptosis->Survival Decrease CellCycle->Proliferation Inhibition

Figure 1: Anticancer Mechanisms of Bromoindoles
B. Quantitative Assessment of Anticancer Potency

The anticancer activity of bromoindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineIC50 (µM)Reference
3,10-dibromofascaplysinK562 (Leukemia)0.318[6]
3,10-dibromofascaplysinTHP-1 (Leukemia)0.329[6]
5-Bromo-spiroindoline derivativeJurkat (Leukemia)Partial Increase in Activity[5]
5-Bromo-spiroindoline derivativeCEM (Leukemia)Partial Increase in Activity[5]
Indolyl analog (R=OMe, R1=CF3)CEM (Leukemia)0.20[6]
C. Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the bromoindole derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[10]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[10]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[11] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in various stages of the cell cycle.[11]

Step-by-Step Methodology:

  • Cell Harvesting and Fixation: Harvest the treated and untreated cancer cells and fix them in cold 70% ethanol on ice for at least two hours.[13]

  • Washing: Wash the fixed cells with phosphate-buffered saline (PBS).[13]

  • Staining: Resuspend the cells in a staining buffer containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[13]

  • Incubation: Incubate the cells in the dark overnight at 4°C.[13]

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer. The fluorescence intensity of the PI-stained cells will reveal the percentage of cells in each phase of the cell cycle.[11]

II. Antimicrobial Activity: A New Front in the War Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bromoindole derivatives have shown promise not only as standalone antimicrobial agents but also as potent antibiotic enhancers, capable of restoring the efficacy of existing antibiotics against resistant strains.[14][15]

A. Mechanistic Insights: Breaching Bacterial Defenses

A key mechanism of action for many antimicrobial bromoindole derivatives is the disruption of the bacterial cell membrane.[14][16] This perturbation of the membrane's integrity leads to leakage of cellular contents and ultimately cell death. Some 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[14]

As antibiotic enhancers, certain bromoindole derivatives can disrupt the outer membrane of Gram-negative bacteria, facilitating the entry of conventional antibiotics that would otherwise be excluded.[16] This synergistic effect can overcome resistance mechanisms and rejuvenate the clinical utility of older antibiotics. Furthermore, some 6-bromoindole derivatives act by inhibiting bacterial cystathionine γ-lyase, an enzyme involved in the production of hydrogen sulfide (H2S), which protects bacteria from oxidative stress induced by antibiotics.[15][17]

Bromoindole Bromoindole Derivative Permeabilization Membrane Permeabilization Bromoindole->Permeabilization Enhancement Antibiotic Enhancement Bromoindole->Enhancement Membrane Bacterial Cell Membrane Permeabilization->Membrane Disruption Antibiotic Antibiotic Enhancement->Antibiotic Potentiation Bromoindole Bromoindole Derivative Nrf2 Nrf2 Activation Bromoindole->Nrf2 Amyloid Amyloid-beta Aggregation Bromoindole->Amyloid Inhibition ARE ARE Gene Expression Nrf2->ARE Antioxidant Antioxidant Defense ARE->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Amyloid->Neuroprotection Prevention

Figure 3: Neuroprotective Mechanisms of Bromoindoles
B. Experimental Protocols

This assay measures the levels of intracellular ROS, which are indicative of oxidative stress. [18][19] Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [18][20]The fluorescence intensity is directly proportional to the level of intracellular ROS. [18] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed neuronal cells in a suitable culture vessel and treat them with the bromoindole derivative, followed by an oxidative stress-inducing agent (e.g., H2O2).

  • Probe Loading: Incubate the cells with H2DCF-DA solution. [19]3. Washing: Wash the cells to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. [20]

This assay is used to monitor the aggregation of amyloid-beta peptides in vitro.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is a measure of the extent of amyloid aggregation.

Step-by-Step Methodology:

  • Preparation of Aβ Solution: Prepare a solution of amyloid-beta peptide in a suitable buffer.

  • Initiation of Aggregation: Incubate the Aβ solution with and without the bromoindole derivative under conditions that promote aggregation (e.g., gentle agitation at 37°C).

  • ThT Addition and Fluorescence Reading: At various time points, add Thioflavin T to aliquots of the Aβ solution and measure the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity as a function of time to generate aggregation curves. A decrease in the fluorescence signal in the presence of the bromoindole derivative indicates inhibition of aggregation.

IV. Conclusion: A Promising Future for Bromoindole Derivatives

Bromoindole derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. [16]Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their immense potential for the development of novel therapeutics. [2][16]The introduction of the bromine atom often enhances the therapeutic potential of the indole scaffold, highlighting the power of targeted chemical modification in drug discovery. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial for optimizing their design and translating their promise into clinical applications. This guide provides a foundational understanding and practical methodologies for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

V. References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. Retrieved from [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). National Institutes of Health. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • A review on recent developments of indole-containing antiviral agents. (2014). National Institutes of Health. Retrieved from [Link]

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). National Institutes of Health. Retrieved from [Link]

  • NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. (2025). bioRxiv. Retrieved from [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2015). ResearchGate. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). National Institutes of Health. Retrieved from [Link]

  • Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. Retrieved from [Link]

  • Method for preparing 5-bromoindole. (2012). Google Patents. Retrieved from

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). MDPI. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved from [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). National Institutes of Health. Retrieved from [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (n.d.). Bio-protocol. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Synthesis of bromoindole alkaloids from Laurencia brongniartii. (2000). National Institutes of Health. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Synthesis and anti-influenza virus activity of ethyl 6-bromo-5- hydroxyindole-3-carboxylate derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2024). National Institutes of Health. Retrieved from [Link]

  • NRF2 Activation by Nitrogen Heterocycles: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. Retrieved from [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers. Retrieved from [Link]

  • NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. (2025). bioRxiv. Retrieved from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). National Institutes of Health. Retrieved from [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2015). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Current Landscape of NRF2 Biomarkers in Clinical Trials. (2022). National Institutes of Health. Retrieved from [Link]

  • Carbazole Derivatives as Antiviral Agents: An Overview. (2018). MDPI. Retrieved from [Link]

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Methodological & Application

The Art of C-C Bond Formation: A Detailed Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional organic materials.[1] The targeted functionalization of the indole ring is therefore of paramount importance. Among the various positions on the indole nucleus, C7-arylation presents a unique synthetic challenge and offers a valuable vector for molecular diversification. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging carbon-carbon bonds, and its application to the synthesis of 7-arylindoles from 7-bromoindoles is a key transformation for drug development professionals and organic chemists.[2]

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromoindoles, offering a blend of mechanistic insights, practical guidance on catalyst and reagent selection, detailed experimental protocols, and robust troubleshooting advice.

The Engine of Innovation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron compound with an organohalide.[3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 7-bromoindole to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In this step, the aryl group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the bromide. The presence of a base is crucial for the formation of the more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the indole and the aryl group) from the palladium center, forming the desired C-C bond of the 7-arylindole product and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 7-Arylindole (Ar-Ar') RedElim->Product ArylHalide 7-Bromoindole (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Choosing Your Tools: A Guide to Catalyst and Ligand Selection

The success of the Suzuki-Miyaura coupling of 7-bromoindoles is highly dependent on the choice of the palladium catalyst and, more critically, the ancillary ligand. For heteroaromatic substrates, particularly those with a free N-H group like indole, the selection of an appropriate ligand is paramount to achieving high yields and preventing catalyst deactivation.

Catalyst/Ligand SystemKey Features & ConsiderationsTypical Substrates
Pd(PPh₃)₄ A classic, versatile, and readily available catalyst. May require higher temperatures and catalyst loadings for less reactive substrates.Electron-rich and unhindered arylboronic acids.
Pd(dppf)Cl₂ Features a ferrocene-based ligand that can stabilize the catalytic species. Often effective for a broad range of substrates.A good starting point for general screening.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich phosphine ligands that excel in coupling sterically hindered and electron-rich substrates. Often allow for lower catalyst loadings and milder reaction conditions.Sterically demanding arylboronic acids and challenging heteroaryl bromides.
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr) Highly active catalysts that can be particularly effective for coupling unreactive aryl chlorides, but also show excellent performance with bromides.A wide range of aryl and heteroaryl boronic acids.

Expert Insight: For the Suzuki-Miyaura coupling of 7-bromoindoles, especially when dealing with unprotected N-H substrates, starting with a robust catalyst system like Pd(dppf)Cl₂ or a palladium precursor with a Buchwald ligand such as XPhos is highly recommended. These systems often provide a good balance of reactivity and stability, mitigating potential issues arising from the acidic N-H proton.

The Reaction Blueprint: Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 7-bromoindoles. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of 7-bromo-1H-indole with a variety of arylboronic acids.

Materials:

  • 7-bromo-1H-indole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 or 5:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 7-bromo-1H-indole (1.0 equivalent), the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6]

Materials:

  • 7-bromo-1H-indole

  • Arylboronic acid (1.5 equivalents)

  • XPhos Pd G2 (1-3 mol%) or a similar pre-catalyst

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 7-bromo-1H-indole (1.0 equivalent), the arylboronic acid, and potassium phosphate.

  • Add the palladium pre-catalyst.

  • Add the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 7-Bromoindole, Arylboronic Acid, Base Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Catalyst_Solvent Add Catalyst and Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat with Stirring (Conventional or Microwave) Catalyst_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench_Extract Cool, Dilute, and Extract Monitoring->Quench_Extract Reaction Complete Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated 7-Arylindole Purify->Product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Navigating Challenges: A Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table outlines common issues and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality of boronic acid- Inappropriate base or solvent- Use a fresh batch of catalyst or a pre-catalyst.- Thoroughly degas the solvent by sparging with an inert gas or freeze-pump-thaw cycles.- Use freshly opened or purified boronic acid.- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.
Protodeborylation Decomposition of the boronic acid before transmetalation.- Use a milder base.- Use a boronic ester (e.g., pinacol ester) for increased stability.- Minimize reaction time and temperature.
Dehalogenation of 7-Bromoindole Reduction of the C-Br bond.- Use a less electron-rich phosphine ligand.- Ensure the absence of water when not intended as part of the solvent system.
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules.- Ensure the reaction is thoroughly deoxygenated.- Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.
N-Arylation of Indole The N-H group can sometimes compete in coupling reactions.- While less common in Suzuki couplings, if observed, consider N-protection (e.g., with a Boc or SEM group) followed by deprotection.

The Fruits of Labor: Applications of 7-Arylindoles

The synthesis of 7-arylindoles via Suzuki-Miyaura coupling opens the door to a vast chemical space with significant therapeutic potential. These compounds are key scaffolds in the development of a variety of therapeutic agents.

  • Kinase Inhibitors: The 7-arylindole and the closely related 7-azaindole moieties are privileged structures in the design of kinase inhibitors for the treatment of cancer.[7] The aryl group at the 7-position can be tailored to occupy specific pockets in the ATP-binding site of kinases, leading to potent and selective inhibition.

  • Neurodegenerative Diseases: Indole-based compounds are actively being investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][8] The 7-aryl substituent can be modified to modulate properties like blood-brain barrier penetration and target engagement.[9][10]

  • Antiviral and Antimicrobial Agents: The functionalization of the indole core at the C7-position has also been explored in the development of novel antiviral and antimicrobial agents.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 7-bromoindoles is a robust and highly valuable transformation in modern organic synthesis. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and a proactive approach to troubleshooting are essential for success. The ability to efficiently construct 7-arylindoles provides researchers and drug development professionals with a powerful tool to access novel chemical entities with significant potential to address unmet medical needs.

References

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lee, H. W., & Kim, D. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of medicinal chemistry, 57(15), 6281–6300. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Justino, T. C., et al. (2025). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Discover Chemistry, 2(1), 175.
  • El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2828-2838. [Link]

  • Iannuzzi, F., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(23), 7858. [Link]

  • Sapi, J., et al. (2025). First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. Tetrahedron Letters, 66, 155027.
  • Kwong, F. Y., & Buchwald, S. L. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2828-2838.
  • Andersen, T. L., et al. (2025). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. European Journal of Organic Chemistry.
  • Cang, H., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 9, 2419-2426.
  • Fairlamb, I. J. S., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.
  • Roxo, M., et al. (2022). Editorial: Natural products as drivers in drug development for neurodegenerative disorders. Frontiers in Pharmacology, 13, 969623.
  • Johansson, H. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Organ, M. G., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 15-38.
  • Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • S G, S., & G, S. (2020).
  • Justino, T. C., et al. (2025).
  • Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry–A European Journal, 12(19), 5142-5148.
  • RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]

Sources

Sonogashira reaction protocol for functionalizing bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Sonogashira Reaction Protocol for the Strategic Functionalization of Bromoindoles

Introduction: The Strategic Importance of Alkynylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The introduction of an alkyne moiety onto this scaffold via C-C bond formation unlocks a vast chemical space for further diversification. These alkynylindoles are not merely synthetic intermediates; they are potent pharmacophores in their own right and serve as versatile precursors for more complex heterocyclic systems. The Sonogashira cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp) bonds, offering a reliable and efficient pathway to these high-value compounds under relatively mild conditions.[1][2]

This application note provides a comprehensive guide to the Sonogashira functionalization of bromoindoles. We will dissect the reaction mechanism to understand the "why" behind the protocol, provide a detailed, field-proven experimental procedure, and address common challenges and troubleshooting strategies to ensure successful execution.

The Engine of the Reaction: A Dual Catalytic Mechanism

The elegance of the Sonogashira reaction lies in the synergistic interplay of two distinct catalytic cycles: a palladium cycle and a copper cycle.[3][1] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Palladium(0) species, which undergoes oxidative addition into the bromoindole's C-Br bond. This step is often the rate-limiting factor, particularly for less reactive aryl bromides compared to iodides.

  • The Copper Cycle: This cycle's role is to generate a highly reactive copper(I) acetylide intermediate. The base in the reaction deprotonates the terminal alkyne, which is facilitated by coordination to the copper(I) salt.[1] This copper acetylide is then poised to transfer its alkyne group to the palladium center.

The key intersection of these cycles is the transmetalation step, where the copper acetylide transfers the alkynyl group to the activated Pd(II)-indole complex. A final reductive elimination step from the palladium complex releases the desired alkynylindole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex trans-Pd(II)(Ar)BrL₂ (Ar = Indole) ox_add->pd_complex Ar-Br transmetal Transmetalation pd_alkyne trans-Pd(II)(Ar)(C≡CR)L₂ isomerization cis/trans Isomerization pd_alkyne->isomerization pd_cis cis-Pd(II)(Ar)(C≡CR)L₂ isomerization->pd_cis red_elim Reductive Elimination red_elim->pd0 Product cu_catalyst Cu(I)Br alkyne_coord π-Alkyne Complex Formation cu_pi_complex [HC≡CR • Cu(I)]⁺ alkyne_coord->cu_pi_complex H-C≡CR deprotonation Deprotonation (Base) cu_acetylide Cu(I)-C≡CR (Copper Acetylide) deprotonation->cu_acetylide Base cu_acetylide->transmetal Transfers Alkyne base_h [Base-H]⁺Br⁻ bromoindole Bromoindole (Ar-Br) bromoindole->ox_add alkyne Terminal Alkyne (H-C≡CR) alkyne->alkyne_coord product Alkynylindole (Ar-C≡CR) base Base (e.g., Et₃N) base->deprotonation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Workflow and Protocol

General Experimental Workflow

A successful Sonogashira coupling relies on a systematic and meticulous workflow, with a critical emphasis on maintaining an inert atmosphere to prevent the highly problematic Glaser side reaction and protect the catalysts.[1][4]

Workflow prep 1. Reagent & Glassware Prep (Dry Glassware, Degas Solvents) setup 2. Reaction Setup (Under Inert Gas: N₂ or Ar) prep->setup addition 3. Sequential Reagent Addition (Catalysts, Base, Bromoindole, Alkyne) setup->addition reaction 4. Reaction (Stir at RT or Heat) addition->reaction monitoring 5. TLC/LC-MS Monitoring reaction->monitoring workup 6. Aqueous Workup (Quench, Extract) monitoring->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Sources

Application Notes: 7-Bromo-1H-indole-3-carbonitrile as a Strategic Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Substituted Indole-3-carbonitrile Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] Within this privileged scaffold, 7-Bromo-1H-indole-3-carbonitrile has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates, most notably in the development of protein kinase inhibitors.[3][4]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 7-position of the indole ring provides a key vector for substitution, allowing for the introduction of functionalities that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.[6][7] The bromine atom at this position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. The nitrile group at the 3-position further enhances the molecule's utility as a pharmacophore and a synthetic intermediate.

This guide provides an in-depth exploration of 7-Bromo-1H-indole-3-carbonitrile as a building block, offering detailed protocols for its synthesis and subsequent functionalization through key palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to provide researchers with a robust framework for their own drug discovery efforts.

Synthesis of 7-Bromo-1H-indole-3-carbonitrile

The synthesis of 7-Bromo-1H-indole-3-carbonitrile can be achieved through a multi-step sequence starting from the commercially available 7-bromoindole. The following protocol is adapted from a similar synthesis of 7-iodo-1H-indole-3-carbonitrile and is expected to proceed with comparable efficiency.[4][8]

Workflow for the Synthesis of 7-Bromo-1H-indole-3-carbonitrile

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxime Formation, Decarboxylation & Dehydration A 7-Bromo-1H-indole C 2-(7-Bromo-1H-indol-3-yl)-2-oxoacetic acid A->C Anhydrous Diethyl Ether, RT, 6h B Oxalyl dichloride B->C E 7-Bromo-1H-indole-3-carbonitrile C->E Ethanol/Water, Reflux, 7h D Hydroxylammonium chloride, Sodium acetate D->E

Caption: Synthetic route to 7-Bromo-1H-indole-3-carbonitrile.

Protocol 1: Synthesis of 7-Bromo-1H-indole-3-carbonitrile

Step 1: Friedel-Crafts Acylation to 2-(7-Bromo-1H-indol-3-yl)-2-oxoacetic acid

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 7-bromo-1H-indole (1.0 eq). Dissolve the indole in anhydrous diethyl ether (approx. 0.1 M).

  • Reagent Addition: Slowly add oxalyl dichloride (2.2 eq) to the stirred solution at room temperature. Causality: A slight excess of oxalyl dichloride ensures complete conversion of the starting material.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the aqueous layer and wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(7-bromo-1H-indol-3-yl)-2-oxoacetic acid, which can be used in the next step without further purification.

Step 2: Conversion to 7-Bromo-1H-indole-3-carbonitrile

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve hydroxylammonium chloride (2.0 eq) and sodium acetate (2.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Substrate Addition: Add the crude 2-(7-bromo-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 7 hours. The reaction proceeds through the formation of an oxime intermediate, followed by in-situ decarboxylation and dehydration to the nitrile.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-Bromo-1H-indole-3-carbonitrile as a solid.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position of 7-Bromo-1H-indole-3-carbonitrile is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of substituted indole derivatives.

The Challenge of the N-H Proton and the Role of Protecting Groups

The presence of the acidic N-H proton in the indole ring can sometimes interfere with palladium-catalyzed reactions by coordinating to the metal center or reacting with the base.[2] For many substrates, especially those that are less reactive, N-protection is a crucial step to ensure high yields and prevent side reactions. The choice of protecting group is critical; it must be stable to the reaction conditions and readily removable afterward. The tert-butyloxycarbonyl (Boc) group is often a favorable choice for Suzuki-Miyaura couplings involving bromotryptophan derivatives due to its stability under the reaction conditions.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-1H-indole-3-carbonitriles

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[10] This protocol provides a general procedure for the coupling of 7-Bromo-1H-indole-3-carbonitrile with various arylboronic acids.

A Pd(0)Ln C Ar-Pd(II)-X(Ln) A->C B Oxidative Addition B->C E Ar-Pd(II)-R(Ln) C->E D Transmetalation D->E E->A F Reductive Elimination E->F F->A J Ar-R F->J G Ar-X G->B H R-B(OH)2 H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 7-Bromo-1H-indole-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq). Causality: The excess boronic acid and base drive the reaction to completion. The choice of catalyst and ligand can significantly impact the reaction efficiency and may require screening for optimal results.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 7-aryl-1H-indole-3-carbonitrile.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective for many aryl bromides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[11]
Solvent Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is often optimal.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1H-indole-3-carbonitriles

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is invaluable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Experimental Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 7-Bromo-1H-indole-3-carbonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the desired amine (1.2 eq) and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling for the Synthesis of 7-Alkynyl-1H-indole-3-carbonitriles

The Sonogashira coupling is a reliable method for forming C-C bonds between an aryl halide and a terminal alkyne, providing access to compounds with a rigid alkynyl linker.[12]

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add 7-Bromo-1H-indole-3-carbonitrile (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq). Causality: The copper(I) iodide co-catalyst is crucial for the activation of the alkyne.

  • Reagent Addition: Under an inert atmosphere, add a degassed solvent like THF or DMF, followed by a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as a solvent. Add the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction at room temperature to 60 °C until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography to obtain the 7-alkynyl-1H-indole-3-carbonitrile.

Conclusion

7-Bromo-1H-indole-3-carbonitrile stands out as a highly strategic and versatile building block in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors. Its utility stems from the presence of two key functional groups: a nitrile at the 3-position and a bromine atom at the 7-position. The latter serves as a linchpin for a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this valuable scaffold in the creation of novel and potent therapeutic agents. Careful consideration of reaction parameters, including the potential need for N-protection, will enable the efficient and targeted synthesis of diverse libraries of 7-substituted indole-3-carbonitriles.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-777. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Kappe, C. O. (2017). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2017(3), M941. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Kuhn, S., & Opatz, T. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13628-13635. [Link]

  • Kappe, C. O. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(3), M941. [Link]

  • Ruiz-Tavira, L., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(5), 953. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6340. [Link]

  • Kappe, C. O. (2017). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2017(3), M941. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Stanetty, C., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251-259. [Link]

  • Zhang, Y., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(11), 127161. [Link]

  • Organic Syntheses. (n.d.). Indole-3-carbonitrile. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Kaushik, N. K., et al. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 27(23), 8261. [Link]

  • Li, J., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(3), 333–338. [Link]

  • Google Patents. (2021).

Sources

Application Notes & Protocols: Strategic Derivatization of the Indole-3-Carbonitrile Nitrile Group for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide details robust and versatile methods for the chemical derivatization of the nitrile group on the indole-3-carbonitrile scaffold. Indole-3-carbonitrile is a pivotal starting material in medicinal chemistry, and the strategic transformation of its nitrile moiety unlocks access to a diverse array of pharmacologically relevant functional groups, including amides, carboxylic acids, primary amines, and tetrazoles. This document provides not only detailed, step-by-step protocols for key transformations but also delves into the underlying chemical principles, guiding researchers in method selection and optimization. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and product characterization.

Introduction: The Strategic Importance of Indole-3-Carbonitrile

The indole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Indole-3-carbonitrile, in particular, serves as a versatile and readily available building block. Its C3-nitrile group is an electron-withdrawing moiety that can be transformed into a wide range of other functional groups, each imparting distinct physicochemical properties and biological activities to the parent molecule. The ability to efficiently and selectively derivatize this nitrile is therefore a cornerstone of many drug discovery campaigns targeting kinases, GPCRs, and other protein classes. This guide focuses on the most impactful and reliable methods for this purpose.

Overview of Derivatization Pathways

The triply-bonded nitrile group (-C≡N) offers a rich platform for chemical manipulation. The primary pathways for its derivatization involve nucleophilic attack at the electrophilic carbon atom, reduction of the pi bonds, or cycloaddition reactions across the triple bond. The choice of method depends directly on the desired final functional group.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition Cycloaddition cluster_grignard Grignard Addition start Indole-3-Carbonitrile amide Indole-3-Carboxamide start->amide Mild H₂O₂ or H⁺/H₂O acid Indole-3-Carboxylic Acid start->acid Strong H⁺/H₂O or OH⁻/H₂O amine 3-(Aminomethyl)indole start->amine LiAlH₄ or Ni(OAc)₂/NaBH₄ tetrazole 3-(1H-Tetrazol-5-yl)indole (Carboxylic Acid Bioisostere) start->tetrazole NaN₃, ZnCl₂ ketone Indol-3-yl Ketone start->ketone 1. R-MgBr 2. H₃O⁺ amide->acid Further Hydrolysis

Figure 1: Key derivatization pathways for the indole-3-carbonitrile nitrile group.

Hydrolysis: Accessing Amides and Carboxylic Acids

Hydrolysis is the most fundamental transformation of nitriles. The reaction proceeds in two stages: first to the primary amide, and subsequently to the carboxylic acid.[2] Controlling the reaction conditions allows for the selective isolation of either product.

Selective Hydrolysis to Indole-3-Carboxamide

Stopping the hydrolysis at the amide stage can be challenging under harsh acidic or basic conditions, as the amide is often more readily hydrolyzed than the starting nitrile.[3] A milder, highly effective method utilizes alkaline hydrogen peroxide, where the hydroperoxide anion acts as the key nucleophile.

Scientific Rationale: The use of urea-hydrogen peroxide (UHP) or an aqueous solution of H₂O₂ with a base like NaOH or KOH provides a controlled source of the hydroperoxide anion (HOO⁻).[4] This nucleophile is more reactive towards the nitrile than the hydroxide ion under these conditions, and the resulting peroxyimidic acid intermediate rapidly converts to the amide. The milder conditions prevent significant over-hydrolysis to the carboxylic acid.

Protocol 1: Synthesis of Indole-3-Carboxamide via Peroxide-Mediated Hydrolysis

  • Materials:

    • Indole-3-carbonitrile (1.0 eq)

    • Ethanol

    • Sodium hydroxide (NaOH), 6M aqueous solution

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Deionized water

    • Saturated sodium thiosulfate solution

    • Saturated sodium chloride (brine) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve indole-3-carbonitrile (e.g., 1.42 g, 10 mmol) in ethanol (50 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 6M NaOH solution (e.g., 5 mL) while maintaining the temperature below 10 °C.

    • Add 30% H₂O₂ (e.g., 10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).

    • Once the starting material is consumed, cool the mixture back to 0-5 °C and slowly add saturated sodium thiosulfate solution to quench the excess peroxide.

    • Adjust the pH to ~7 using 1M HCl.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield pure indole-3-carboxamide.

  • Self-Validation:

    • Expected Yield: 75-90%.

    • Characterization (¹H NMR): Expect disappearance of the nitrile signal in the IR spectrum (~2230 cm⁻¹) and appearance of amide N-H stretches (~3400, 3200 cm⁻¹) and a carbonyl C=O stretch (~1660 cm⁻¹). In the ¹H NMR, two broad singlets for the -CONH₂ protons will be observed.

Complete Hydrolysis to Indole-3-Carboxylic Acid

For applications requiring a carboxylic acid, forcing conditions are employed to drive the hydrolysis to completion. Both strong acid and strong base catalysis are effective.[2]

Scientific Rationale: Under strong basic conditions (e.g., refluxing aqueous NaOH), the hydroxide ion attacks the nitrile carbon, and subsequent proton transfers and elimination of ammonia from the intermediate amide hydrate lead to the carboxylate salt.[2] Acidification during workup provides the final carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

Protocol 2: Synthesis of Indole-3-Carboxylic Acid via Basic Hydrolysis

  • Materials:

    • Indole-3-carbonitrile (1.0 eq)

    • Sodium hydroxide (NaOH) (3-5 eq)

    • Ethylene glycol or water

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add indole-3-carbonitrile (e.g., 1.42 g, 10 mmol), NaOH pellets (e.g., 1.6 g, 40 mmol), and ethylene glycol (40 mL).

    • Heat the mixture to reflux (approx. 120-140 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

    • Carefully acidify the aqueous solution to pH 2-3 with concentrated HCl while cooling in an ice bath. A precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the solid under vacuum to afford indole-3-carboxylic acid.

  • Self-Validation:

    • Expected Yield: 80-95%.

    • Characterization (IR): Look for a broad O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

Reduction to 3-(Aminomethyl)indole: Accessing Tryptamine Precursors

The reduction of the nitrile group to a primary amine is a critical transformation, providing access to tryptamine analogues and other neurologically active scaffolds. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more functional-group-tolerant methods are often preferred.

Scientific Rationale: A combination of sodium borohydride (NaBH₄) and a nickel salt, such as nickel(II) acetate (Ni(OAc)₂), generates a nickel boride species in situ. This reagent system is highly effective for the reduction of nitriles to primary amines under milder conditions than LiAlH₄, showing better tolerance for other reducible functional groups like esters or halogens on the indole ring.[5]

Protocol 3: Synthesis of 3-(Aminomethyl)indole

  • Materials:

    • Indole-3-carbonitrile (1.0 eq)

    • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (0.5-1.0 eq)

    • Sodium borohydride (NaBH₄) (4-6 eq)

    • Methanol or a mixed solvent system (e.g., acetonitrile/water)[5]

    • Ammonium hydroxide solution

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve indole-3-carbonitrile (e.g., 1.42 g, 10 mmol) and Ni(OAc)₂·4H₂O (e.g., 2.49 g, 10 mmol) in methanol (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and portion-wise, add NaBH₄ (e.g., 1.9 g, 50 mmol) over 1 hour. Vigorous gas evolution (H₂) will occur. Caution: Perform in a well-ventilated fume hood away from ignition sources.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction mixture will turn black.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

    • Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate, washing the pad with methanol.

    • Concentrate the filtrate in vacuo.

    • Treat the residue with aqueous ammonium hydroxide and extract with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude amine.

    • Purify by column chromatography on silica gel, often pre-treated with triethylamine to prevent product streaking.

  • Self-Validation:

    • Expected Yield: 60-80%.

    • Characterization: The nitrile stretch in the IR will disappear. In the ¹H NMR, a new singlet corresponding to the -CH₂-NH₂ protons will appear around 3.8-4.0 ppm. Mass spectrometry should confirm the expected molecular weight.

[2+3] Cycloaddition to 5-(Indol-3-yl)tetrazole: A Carboxylic Acid Bioisostere

In medicinal chemistry, replacing a carboxylic acid with a tetrazole ring is a common bioisosteric replacement strategy to improve metabolic stability, cell permeability, and receptor affinity.[6] The [2+3] cycloaddition of an azide source with the nitrile group is the most direct route to this important heterocycle.

Scientific Rationale: The reaction is typically mediated by a Lewis acid, such as zinc chloride (ZnCl₂) or an organotin compound, which coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion (N₃⁻). The subsequent intramolecular cyclization and protonation afford the stable, aromatic tetrazole ring.

G cluster_workflow Experimental Workflow Indole-3-CN Indole-3-Carbonitrile step1 1. Combine Indole-3-CN, NaN₃, and ZnCl₂ in DMF Indole-3-CN->step1 NaN3 + NaN3 NaN3->step1 ZnCl2 + ZnCl2 ZnCl2->step1 Intermediate [Activated Nitrile-Zinc Complex] Product 3-(1H-Tetrazol-5-yl)indole step2 2. Heat reaction (e.g., 120 °C) step1->step2 step3 3. Monitor by TLC step2->step3 step4 4. Aqueous Workup & Acidification step3->step4 step5 5. Extraction step4->step5 step6 6. Purification (Recrystallization/Chromatography) step5->step6 step6->Product

Figure 2: Experimental workflow for the synthesis of 3-(1H-Tetrazol-5-yl)indole.

Protocol 4: Synthesis of 3-(1H-Tetrazol-5-yl)indole

  • Materials:

    • Indole-3-carbonitrile (1.0 eq)

    • Sodium azide (NaN₃) (1.5-2.0 eq) Caution: Highly toxic and potentially explosive.

    • Zinc chloride (ZnCl₂), anhydrous (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium nitrite (NaNO₂) solution

    • Ethyl acetate

    • 1M HCl

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), combine indole-3-carbonitrile (e.g., 1.42 g, 10 mmol), NaN₃ (e.g., 0.98 g, 15 mmol), and anhydrous ZnCl₂ (e.g., 1.64 g, 12 mmol).

    • Add anhydrous DMF (50 mL) via syringe.

    • Heat the mixture to 120-130 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (200 mL) and acidify to pH 2 with 1M HCl.

    • Quench residual azide: Add a 10% aqueous solution of NaNO₂ dropwise until gas evolution ceases to safely destroy any remaining azide.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

  • Self-Validation:

    • Expected Yield: 65-85%.

    • Characterization: The nitrile peak in the IR will be absent. A broad N-H stretch for the tetrazole ring will appear around 3100-2500 cm⁻¹. ¹H NMR will show a characteristic broad signal for the tetrazole N-H proton (often >14 ppm, solvent dependent) and the disappearance of the nitrile carbon in the ¹³C NMR spectrum. This transformation has been used in the synthesis of potent eukaryotic initiation factor 4A3 (eIF4A3) inhibitors.[7]

Comparative Summary of Derivatization Methods

Method Product Functional Group Key Reagents Typical Conditions Advantages Disadvantages
Mild Hydrolysis Primary Amide (-CONH₂)H₂O₂, NaOH0 °C to RT, 2-4 hHigh selectivity for amide, mild conditionsPotential for over-hydrolysis if not controlled
Forced Hydrolysis Carboxylic Acid (-COOH)NaOH or H₂SO₄Reflux, 4-8 hHigh yield, robust reactionHarsh conditions, not suitable for sensitive substrates
Reduction Primary Amine (-CH₂NH₂)NaBH₄, Ni(OAc)₂0 °C to RT, 12-24 hMilder than LiAlH₄, better functional group toleranceRequires inert atmosphere, workup can be tedious
Cycloaddition Tetrazole (-CN₄H)NaN₃, ZnCl₂120-130 °C, 12-24 hAccess to important bioisostere, direct routeUse of toxic/explosive azide, high temperatures

Conclusion and Future Directions

The derivatization of the nitrile group in indole-3-carbonitrile is a powerful strategy in modern drug discovery. The methods outlined in this guide—hydrolysis, reduction, and cycloaddition—provide reliable and scalable pathways to key functional groups. The choice of protocol should be guided by the specific molecular target and the overall synthetic strategy. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific substrates. Future research in this area will likely focus on developing even milder and more selective catalytic methods, further expanding the synthetic chemist's toolkit for manipulating this versatile indole scaffold.

References

  • Synthesis of indoles. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heacock, R. A., & Kašpárek, S. (1969). The Indole Grignard Reagents. Advances in Heterocyclic Chemistry, 10, 43-112.
  • Application Notes and Protocols for the Synthesis of Indole-3-Acetic Acid from 3-Indoleacetonitrile. BenchChem. (2025).
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Ritter Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Hydrolysis of nitriles. Chemguide. (n.d.). Retrieved from [Link]

  • Sae-Lao, P., & Sirion, U. (2021). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences, 45(4), 263-270.
  • Converting Nitriles to Amides. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Venturelli, A., et al. (2021). A multicomponent tetrazolo indole synthesis.
  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5.
  • Wiles, C., & Watts, P. (2014). Continuous flow chemistry: a tool for the modern synthetic chemist. Pure and Applied Chemistry, 86(6), 915-967.
  • Singh, H., et al. (2020). Tetrazoles: A new paradigm in medicinal chemistry. European Journal of Medicinal Chemistry, 189, 112061.
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • Bergman, J., & Carlsson, R. (1977). The reaction of indole and the indole grignard reagent with phosgene. A facile synthesis of indole-3-carboxylic acid derivatives. Tetrahedron Letters, 18(48), 4663-4666.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Organic Chemistry Portal. (n.d.).
  • Indole-3-carbinol. PubChem. (n.d.).
  • de Sá, A. C. M., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(14), 5343.
  • Kim, H. J., & Cheon, C. H. (2020). Synthesis of 2-Substituted Tryptamines via Cyanide-Catalyzed Imino-Stetter Reaction. The Journal of Organic Chemistry, 85(22), 14588–14597.
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  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. (1962).
  • Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Knowledge UChicago. (2022).
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. (2021).
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Journal of Heterocyclic Chemistry. (2004).
  • Synthesis of 2,3‐Disubstituted Indole Derivatives via Conversion of the Nitrile Group to Various Functional Groups.
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. (2019).
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Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Indole C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole C-H functionalization. As a core heterocyclic motif in numerous natural products and pharmaceuticals, the selective functionalization of the indole scaffold is of paramount importance in modern drug discovery and development.[1][2][3] However, achieving precise regioselectivity across the indole's multiple C-H bonds presents a significant synthetic challenge.[4][5][6] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and overcome common regioselectivity issues encountered during their experiments.

The indole ring possesses several C-H bonds with varying reactivity. The pyrrole ring (C2 and C3) is inherently electron-rich and more susceptible to electrophilic attack, while the benzene core (C4, C5, C6, and C7) presents a greater challenge for selective functionalization due to the less reactive nature of these positions.[4][5][7] This inherent reactivity difference is the foundation of many regioselectivity problems.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental challenges. The advice provided herein is based on established mechanistic principles and a wealth of practical experience in the field.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might be facing in the lab and offers actionable solutions.

Issue 1: My reaction yields a mixture of C2 and C3-functionalized indoles. How can I favor C3 functionalization?

This is a classic challenge in indole chemistry. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack.[8] However, under certain conditions, particularly in transition-metal-catalyzed reactions, C2 functionalization can compete or even dominate.

Root Cause Analysis:

  • Steric Hindrance at C3: If the C3 position is sterically encumbered, the reaction may favor the less hindered C2 position.

  • Reaction Mechanism: Some catalytic cycles, particularly those involving a Heck-type or carbometalation pathway, can inherently favor C2 functionalization.[8]

  • Directing Group Influence: If a directing group is present on the indole nitrogen, its coordination to the metal center can favor C2 functionalization through the formation of a stable five-membered metallacycle.[5]

Troubleshooting Strategies:

  • Optimize Reaction Conditions to Favor Electrophilic Aromatic Substitution:

    • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the kinetically favored C3 product.

    • Solvent Choice: Polar aprotic solvents can sometimes enhance C3 selectivity.

    • Acid Scavenger: In some palladium-catalyzed reactions, the presence of an acid scavenger can suppress pathways leading to C2 functionalization.

  • Modify the Substrate:

    • Protecting Group on Nitrogen: A bulky protecting group on the indole nitrogen can sterically block the C2 position, thus favoring C3 functionalization.

    • Temporary Blocking Group at C2: If feasible, introduction of a removable blocking group at the C2 position will force functionalization at C3.

Experimental Protocol: Screening for Optimal C3 Selectivity

Parameter Condition A (Baseline) Condition B (Temperature) Condition C (Solvent) Condition D (Protecting Group)
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)
Ligand SPhos (10 mol%)SPhos (10 mol%)SPhos (10 mol%)SPhos (10 mol%)
Base K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent TolueneTolueneDMFToluene
Temperature 100 °C60 °C100 °C100 °C
Substrate N-Me-IndoleN-Me-IndoleN-Me-IndoleN-Boc-Indole

Caption: A general screening table to optimize for C3 selectivity.

Issue 2: My goal is C2 functionalization, but I'm getting a mixture with the C3 isomer. How do I enhance C2 selectivity?

Achieving exclusive C2 functionalization often requires overcoming the intrinsic preference for C3 attack.

Root Cause Analysis:

  • Ineffective Directing Group: The chosen directing group on the indole nitrogen may not be coordinating strongly enough to the metal catalyst to exclusively direct the reaction to the C2 position.

  • Competing Reaction Pathways: Electrophilic attack at C3 may still be a competing pathway under the reaction conditions.

  • Steric Factors: A small coupling partner may not experience enough steric hindrance at the C3 position to favor C2.

Troubleshooting Strategies:

  • Employ a Strong Directing Group:

    • Utilize well-established directing groups for C2 functionalization, such as pyridyl, picolinamide, or N-methoxy amide groups on the indole nitrogen.[9] These groups form stable five-membered metallacycles that direct the C-H activation to the C2 position.

  • Catalyst and Ligand Screening:

    • Rhodium and Iridium Catalysts: These are often effective for directing group-assisted C2 functionalization.[10]

    • Ligand Modification: The electronic and steric properties of the ligand can significantly influence regioselectivity.[11][12][13] Experiment with a range of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Block the C3 Position:

    • If the starting material allows, introduce a substituent at the C3 position to physically block it.

Workflow for Enhancing C2 Selectivity

C2_Selectivity_Workflow start Poor C2 Selectivity directing_group Is a directing group (DG) on N1 being used? start->directing_group no_dg Introduce a strong DG (e.g., Pyridyl, Picolinamide) directing_group->no_dg No yes_dg Optimize Catalyst and Ligand directing_group->yes_dg Yes catalyst_screen Screen Rh(III) and Ir(III) catalysts no_dg->catalyst_screen yes_dg->catalyst_screen ligand_screen Vary ligand sterics and electronics (e.g., different phosphines, NHCs) catalyst_screen->ligand_screen block_c3 Consider blocking the C3 position on the starting material ligand_screen->block_c3 end Improved C2 Selectivity block_c3->end

Caption: A decision-making workflow for troubleshooting poor C2 selectivity.

Issue 3: I am attempting functionalization on the benzene ring (C4-C7), but the reaction is sluggish and non-selective.

Functionalizing the benzenoid core of indole is notoriously difficult due to the lower reactivity of these C-H bonds compared to the pyrrole ring.[4][5][6][7]

Root Cause Analysis:

  • Insufficiently Activating Conditions: The catalyst system may not be active enough to cleave the stronger C-H bonds on the benzene ring.

  • Lack of Directing Group Control: Without a directing group, achieving regioselectivity on the benzene ring is challenging due to the similar reactivity of the C4, C5, C6, and C7 positions.[4]

  • Steric Hindrance: The catalyst may be too bulky to access the C4 or C7 positions, which are adjacent to the fused pyrrole ring.

Troubleshooting Strategies:

  • Utilize a Directing Group Strategy: This is the most reliable method for achieving regioselectivity on the benzene ring.[4][6]

    • N1-Directing Groups: Groups on the indole nitrogen can direct functionalization to the C7 position.[7] For example, a pivaloyl group can direct Rh-catalyzed alkenylation to C7.

    • C3-Directing Groups: A directing group at the C3 position can steer the reaction to the C4 position.[4][14] For example, a formyl or pivaloyl group at C3 can direct Pd-catalyzed arylation to C4.[4]

  • Remote C-H Functionalization:

    • Employ a catalyst system specifically designed for remote C-H activation, which can overcome the proximity bias and functionalize more distant C-H bonds.

  • Harsh Reaction Conditions:

    • Higher Temperatures: Often necessary to promote the cleavage of the less reactive C-H bonds.

    • Stronger Oxidants: May be required to facilitate the catalytic cycle.

Directing Group Strategies for Benzene Ring Functionalization

Benzene_Ring_Functionalization cluster_indole Indole Core cluster_dgs Directing Groups (DGs) cluster_outcomes Regioselective Outcomes indole Indole n1_dg N1-Directing Group (e.g., Pivaloyl) c7_func C7 Functionalization n1_dg->c7_func Directs to C7 c3_dg C3-Directing Group (e.g., Formyl, Pivaloyl) c4_func C4 Functionalization c3_dg->c4_func Directs to C4

Caption: Influence of directing group position on regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using a directing group to control regioselectivity?

A directing group is a functional group covalently attached to the indole substrate that coordinates to the transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage over other, more remote or less accessible C-H bonds. This process is often referred to as a "guided" C-H functionalization.[10] The geometry of the resulting metallacycle intermediate is a key factor in determining which C-H bond is activated. For instance, a directing group on the indole nitrogen often leads to the formation of a five-membered metallacycle, favoring C2 functionalization, or a six-membered metallacycle, favoring C7 functionalization.

Q2: How do the electronic properties of the indole ring and the coupling partner affect regioselectivity?

The inherent electronic properties of the indole ring make the C3 position the most electron-rich and nucleophilic, followed by C2. This is why many reactions, especially those with electrophilic character, favor the C3 position.[8] Electron-donating groups on the indole ring will generally increase the rate of reaction but may decrease selectivity, while electron-withdrawing groups can deactivate the ring and sometimes alter the preferred site of reaction. The electronic nature of the coupling partner can also play a role; for example, in some palladium-catalyzed arylations, electron-rich aryl halides may react differently than electron-poor ones.

Q3: Can the choice of metal catalyst (e.g., Pd, Rh, Ir, Cu) influence the site of functionalization?

Absolutely. Different metals have distinct electronic properties, preferred coordination geometries, and reactivity profiles, which can lead to different regiochemical outcomes.

  • Palladium (Pd): Widely used for a variety of C-H functionalizations, often favoring C2 or C3, but can be guided to other positions with appropriate directing groups.[4][15]

  • Rhodium (Rh) and Iridium (Ir): Often employed in directing group-assisted C-H activations and are particularly effective for C2 and C7 functionalization.[7][9][10]

  • Copper (Cu): Can also catalyze C-H functionalizations, sometimes with unique regioselectivity compared to other metals. For instance, Cu-catalysis has been used to achieve C5 arylation.[4]

Q4: My reaction is giving me an unexpected rearranged product. What could be happening?

Rearrangements can occur, particularly in reactions involving carbocationic intermediates or under harsh conditions. For example, in some Pd(II)-catalyzed reactions of 3-acetylindoles, a domino C4-arylation followed by a 1,2-migration of the acetyl group to the C2 position has been observed.[14] Such rearrangements are often mechanistically complex and can be influenced by factors like temperature, catalyst, and the electronic nature of the substrate. If you observe an unexpected product, a thorough characterization (NMR, MS) is crucial. Mechanistic investigations, such as isotopic labeling studies, may be necessary to understand the rearrangement pathway.

Q5: Are there any "innate" C-H functionalization methods that don't require a directing group?

Yes, while more challenging to control, "innate" C-H functionalizations rely on the inherent steric and electronic biases of the substrate.[10] For example, some palladium-catalyzed arylations of simple N-alkylindoles show a strong preference for the C2 position, even without a directing group.[10] This is thought to be due to a combination of factors, including the potential for a Heck-type mechanism or a direct, non-electrophilic C2-palladation.[8] However, achieving high regioselectivity with these methods is often more substrate-dependent and less general than directing group strategies.

References

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  • Wang, H., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10454-10466. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

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  • Ghaffari, M., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7246-7258. [Link]

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  • Wang, Q., et al. (2021). C2−H and C3−H selective alkylation of indoles by Bolm under ball milling conditions. Green Chemistry, 23(12), 4415-4420. [Link]

  • Sharma, U., et al. (2019). Recent advances in functionalization of indoles. Chemistry-An Asian Journal, 14(18), 3076-3091. [Link]

  • Yu, L., et al. (2021). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 19(32), 6939-6953. [Link]

  • Wender, P. A., et al. (2015). The origin of the ligand-controlled regioselectivity in Rh-catalyzed [(2 + 2) + 2] carbocyclizations: steric vs. stereoelectronic effects. Chemical Science, 6(11), 6443-6451. [Link]

  • D., et al. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. ACS Catalysis, 10(20), 11897-11913. [Link]

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Technical Support Center: Navigating the Challenges of Substituted Indole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted indoles. This guide is designed for researchers, chemists, and process development professionals who are transitioning indole synthesis from the bench to larger-scale production. The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] However, translating a laboratory-scale procedure to a multi-gram or kilogram scale often introduces a host of challenges that can impact yield, purity, and safety.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, frequently encountered problems during the scale-up of substituted indole syntheses. The format is designed to help you quickly identify your issue and implement a robust solution.

Question 1: My Fischer indole synthesis yield dropped significantly upon scale-up, and I'm observing significant byproduct formation. What's going wrong?

This is a classic scale-up challenge, particularly with the Fischer indole synthesis, which often involves harsh acidic conditions and thermally sensitive intermediates.[3] The drop in yield is typically linked to two main factors: inefficient heat transfer and localized concentration gradients of the acid catalyst.

Causality and Mechanistic Insight:

The Fischer indolization proceeds through a[3][3]-sigmatropic rearrangement of a phenylhydrazone intermediate.[4] This step is highly sensitive to acid concentration and temperature.

  • Thermal Management: On a small scale, heat dissipates quickly. On a larger scale, exothermic steps can create localized "hot spots." These hot spots can accelerate side reactions, such as N-N bond cleavage of the hydrazone before the desired rearrangement can occur, leading to the formation of aniline and other degradation products.[5]

  • Acid Addition: Inefficient mixing during the addition of a strong acid (like PPA or H₂SO₄) can create areas of excessively high acid concentration, promoting unwanted side reactions and decomposition of starting materials or the product.

Troubleshooting Protocol:

  • Re-evaluate Your Thermal Control:

    • Action: Switch from a simple heating mantle to a jacketed reactor with controlled fluid circulation. This ensures more uniform temperature distribution.

    • Rationale: Maintaining a consistent internal temperature is critical to prevent byproduct formation. Monitor both the jacket and the internal reaction temperature.

  • Optimize Acid Addition:

    • Action: Instead of adding the acid all at once, perform a slow, subsurface addition over an extended period. Ensure vigorous, efficient stirring throughout the addition.

    • Rationale: This prevents localized high concentrations of the catalyst, allowing the desired reaction pathway to dominate.

  • Consider a Milder Catalyst:

    • Action: Evaluate Lewis acids (e.g., ZnCl₂, InCl₃) as alternatives to strong protic acids.[5] Lewis acids can promote the cyclization under milder conditions, reducing degradation.

    • Rationale: While protic acids are common, certain substitution patterns on the hydrazone can make them prone to failure; Lewis acids often improve the efficiency of these challenging cyclizations.[5]

Question 2: I'm attempting a three-component synthesis of a 3-substituted indole, but the primary byproduct is the symmetrical bis(indolyl)methane (BIM). How can I suppress this?

The formation of BIMs is a common issue in reactions involving an indole, an aldehyde, and another nucleophile.[6] This side reaction arises because the initial product of the indole-aldehyde condensation is itself a highly reactive electrophile.

Causality and Mechanistic Insight:

The reaction proceeds via the formation of an alkylideneindolenine intermediate after the initial condensation of indole with the aldehyde. This intermediate is highly electrophilic and can be attacked by a second molecule of indole, leading to the BIM byproduct, often faster than the intended third component can react.[6]

G cluster_main BIM Formation Pathway Indole Indole Aldehyde Aldehyde Intermediate Alkylideneindolenine Intermediate (Highly Electrophilic) BIM Bis(indolyl)methane (Byproduct) Desired_Product Desired 3-Substituted Indole Nucleophile Third Component (Nucleophile)

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Order:

    • Action: Pre-mix the aldehyde and the third nucleophilic component before slowly adding the indole to the reaction mixture. Alternatively, add the aldehyde slowly to a mixture of the indole and the third component.

    • Rationale: This strategy ensures that the highly reactive alkylideneindolenine intermediate is formed in the presence of a high concentration of the desired nucleophile, kinetically favoring the formation of the target product over the BIM.

  • Adjust Reaction Temperature:

    • Action: Lower the reaction temperature.

    • Rationale: The formation of the BIM often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly slow the rate of byproduct formation relative to the product.

  • Catalyst Selection:

    • Action: Screen different catalysts. For example, in some Yonemitsu-type condensations, the choice of base or Lewis acid can steer the reaction towards the desired product.[6]

    • Rationale: The catalyst can influence the relative rates of the competing reaction pathways. A well-chosen catalyst may stabilize the intermediate or preferentially activate one nucleophile over another.

Question 3: My product is difficult to purify at scale. Column chromatography is not viable, and crystallization is proving challenging. What are my options?

Purification is a major bottleneck in process chemistry. Relying on chromatography for multi-kilogram scale is often economically and practically unfeasible.

Troubleshooting Protocol:

  • Telescoping/One-Pot Procedures:

    • Action: Re-evaluate the overall synthesis to see if multiple steps can be combined into a one-pot or telescoped sequence.[3]

    • Rationale: Eliminating intermediate workups and purifications reduces waste, saves time, and can prevent the decomposition of sensitive intermediates. Modern multicomponent reactions are particularly well-suited for this approach.[2][3]

  • Systematic Crystallization Study:

    • Action: Perform a systematic screening of crystallization solvents and conditions. Use a matrix approach, testing various single solvents and binary/ternary solvent systems at different temperatures. Consider anti-solvent crystallization.

    • Rationale: Finding the right crystallization conditions is often an empirical process. A structured approach is more efficient than random trials. The goal is to find a system where the product has high insolubility at a low temperature, while impurities remain in solution.

  • Salt Formation or Derivatization:

    • Action: If your indole has a basic nitrogen or an acidic proton, consider forming a salt (e.g., hydrochloride, tosylate). The salt may have significantly different (and better) crystallization properties than the free base.

    • Rationale: Salts often form more ordered crystal lattices, making them easier to crystallize and purify. The desired free indole can be regenerated in a final step.

  • Slurry and Recrystallization:

    • Action: If the crude product is reasonably pure (>80-90%), perform a slurry in a solvent where the product is sparingly soluble but the impurities are highly soluble. Heat the mixture to just below reflux, then cool and filter.

    • Rationale: This is a less rigorous but often effective method for removing minor, more soluble impurities without needing a full recrystallization, significantly improving the purity profile.

Frequently Asked Questions (FAQs)

Q: Which indole synthesis method is generally most amenable to large-scale production?

A: There is no single "best" method, as the choice is highly dependent on the target molecule's substitution pattern and the availability of starting materials. However, for scale-up, methods that avoid hazardous reagents (like many traditional phenylhydrazine syntheses), extreme temperatures, and stoichiometric metal reagents are preferred.[3] Modern multicomponent reactions (MCRs) and transition-metal-catalyzed C-H activation strategies are gaining traction for industrial applications because they are often more atom-economical and can be performed under milder conditions.[2][3][7]

Q: How should I approach solvent selection for a scaled-up indole synthesis?

A: Solvent selection at scale goes beyond just solubility. Key factors include:

  • Safety: Flashpoint, toxicity, and environmental impact are paramount. Avoid solvents like halogenated hydrocarbons where possible.[3]

  • Boiling Point: The boiling point should be high enough for the desired reaction temperature but low enough for easy removal during work-up without product degradation.

  • Work-up: The solvent should allow for easy extraction and phase separation if required.

  • Cost and Availability: The cost of the solvent becomes a significant factor at a large scale.

Solvent ClassScale-Up ConsiderationsExample
Ethers Peroxide formation risk (THF, 2-MeTHF). 2-MeTHF is often a greener alternative to THF.2-Methyltetrahydrofuran (2-MeTHF)
Hydrocarbons Low polarity, good for non-polar reactants. Flammability is a key concern.Toluene, Heptane
Esters Good balance of polarity. Generally favorable safety profiles.Ethyl Acetate, Isopropyl Acetate
Alcohols Can act as nucleophiles. Good for polar compounds. Protic nature can interfere with some reactions.Isopropanol (IPA), Ethanol
Amides High boiling points, can be difficult to remove. Good solvating power.N,N-Dimethylformamide (DMF)

Q: What are the critical safety considerations when scaling up indole synthesis?

A:

  • Thermal Hazards: Many indole syntheses, especially Fischer indolizations, can be highly exothermic. A formal process safety review, including reaction calorimetry, is essential to understand the thermal profile and design adequate cooling capacity to prevent thermal runaway.

  • Reagent Handling: Handling large quantities of hazardous materials like strong acids (PPA, H₂SO₄), toxic hydrazines, or pyrophoric reagents requires specialized equipment and strict adherence to safety protocols.[3][8]

  • Pressure Generation: Some reactions may evolve gas (e.g., N₂ from diazonium salts, NH₃ from cyclization). The reactor system must be properly vented to handle the off-gassing rate at scale.

G

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. Available from: [Link]

  • Shaaban, S., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(15), 5917-5923. Available from: [Link]

  • Synthesis Workshop. (2021, September 10). Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58). YouTube. Available from: [Link]

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  • Karaghiosoff, K., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Scientific Reports, 9, 2144. Available from: [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4754–4757. Available from: [Link]

  • Mohammadi, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54067-54091. Available from: [Link]

  • Di Micco, S., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(10), 2353. Available from: [Link]

  • Sarmah, B., et al. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Chemistry – An Asian Journal, 16(16), 2136-2171. Available from: [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Retrieved from [Link]

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Elemental Analysis for Purity Assessment of Synthesized Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel bromoindoles, compounds of significant interest in medicinal chemistry and materials science, the rigorous assessment of purity is a critical, non-negotiable step. The presence of even trace impurities can drastically alter the compound's biological activity, toxicity, and physical properties, leading to misleading experimental results and potential safety concerns in drug development. Elemental analysis serves as a powerful and fundamental tool for establishing the empirical formula and, by extension, the purity of these synthesized molecules.[1][2][3]

This guide provides an in-depth comparison of elemental analysis techniques applicable to bromoindoles, offering insights into the causality behind experimental choices and emphasizing the importance of self-validating protocols to ensure data integrity.

The Foundational Role of Elemental Analysis in Purity Determination

While chromatographic techniques like HPLC and GC are indispensable for identifying and quantifying impurities, elemental analysis provides a direct measure of the mass fractions of constituent elements (Carbon, Hydrogen, Nitrogen, and Bromine in this case). This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition. A significant deviation between the experimentally determined and calculated elemental composition can indicate the presence of impurities, residual solvents, or incomplete reaction. For publication in many reputable chemistry journals, elemental analysis data that falls within ±0.4% of the calculated values is a common requirement to evidence compound purity.[4]

Comparative Analysis of Key Elemental Analysis Techniques

The choice of an appropriate elemental analysis technique is contingent on several factors, including the specific elements of interest, the required sensitivity, sample matrix, and available instrumentation.[5] For bromoindoles, we will compare three principal methods: Combustion Analysis, X-Ray Fluorescence (XRF), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Combustion Analysis (CHNS/O and Halogen-Specific)

Principle of Operation: Combustion analysis is a destructive technique that involves the high-temperature combustion of the sample in an oxygen-rich environment.[6] The resulting gases (CO₂, H₂O, N₂, and for bromoindoles, HBr) are then separated and quantified by various detection methods, such as thermal conductivity, infrared spectroscopy, or ion chromatography.[6][7]

Experimental Causality: This method is the gold standard for determining the C, H, and N content in organic compounds. For halogenated compounds like bromoindoles, a specialized setup is required where the combustion products are passed through an absorption solution, and the resulting halide ions are quantified, often by ion chromatography (Combustion Ion Chromatography - CIC).[8][9][10] The choice of a high-temperature furnace and specific catalysts is crucial to ensure complete combustion and prevent the formation of interfering byproducts.

Workflow Diagram:

CombustionAnalysis cluster_0 Sample Preparation cluster_1 Combustion & Separation cluster_2 Detection & Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Combustion High-Temp Combustion (~1000°C in O2) Encapsulate->Combustion GasSeparation Gas Chromatography Separation Combustion->GasSeparation TCD Thermal Conductivity Detector (C, H, N) GasSeparation->TCD IC Ion Chromatography (Br) GasSeparation->IC Data Data Analysis & Purity Calculation TCD->Data IC->Data

Caption: Workflow for Combustion Analysis of Bromoindoles.

Advantages:

  • High Accuracy and Precision: When properly calibrated, combustion analysis provides highly accurate and reproducible results for C, H, and N.

  • Direct Measurement: It directly measures the elemental composition of the bulk sample.

Limitations:

  • Destructive: The sample is consumed during the analysis.

  • Matrix Effects: Incomplete combustion can lead to inaccurate results.

  • Specialized Setup for Halogens: Requires a dedicated system for capturing and quantifying bromine.[8]

X-Ray Fluorescence (XRF) Spectroscopy

Principle of Operation: XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[11] The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of each element present.

Experimental Causality: XRF is particularly well-suited for the rapid and non-destructive quantification of heavier elements like bromine.[12][13][14] The choice of the X-ray source and detector is critical for achieving the desired sensitivity and resolution. For organic samples, sample preparation is key to ensuring homogeneity and minimizing matrix effects. This can involve pressing the sample into a pellet or dissolving it in a suitable solvent.[12]

Workflow Diagram:

XRFAnalysis cluster_0 Sample Preparation cluster_1 Irradiation & Detection cluster_2 Analysis Sample Prepare Sample (e.g., pressed pellet) Irradiation Irradiate with X-rays Sample->Irradiation Detection Detect Emitted Fluorescent X-rays Irradiation->Detection Spectrum Generate X-ray Spectrum Detection->Spectrum Quantification Quantify Bromine Concentration Spectrum->Quantification

Caption: Workflow for XRF Analysis of Bromoindoles.

Advantages:

  • Non-destructive: The sample can be recovered and used for other analyses.

  • Rapid Analysis: Typically provides results within minutes.

  • Minimal Sample Preparation: For solid samples, often only requires pressing into a pellet.[5]

Limitations:

  • Lower Sensitivity for Light Elements: XRF is not suitable for accurately quantifying C, H, and N.[15]

  • Matrix Effects: The accuracy can be affected by the sample matrix.

  • Surface-Sensitive: The analysis is primarily of the sample surface, which may not be representative of the bulk material.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle of Operation: ICP-MS is a highly sensitive analytical technique used for the determination of a wide range of elements.[16] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample.[16] The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[16]

Experimental Causality: While ICP-MS is more commonly used for trace metal analysis, it can be adapted for the analysis of organic compounds, including bromoindoles, after appropriate sample digestion.[17] This digestion step is critical to break down the organic matrix and liberate the bromine as bromide ions. The choice of acid for digestion and the operating conditions of the ICP-MS must be carefully optimized to avoid interferences and ensure complete ionization. Due to its high sensitivity, meticulous attention must be paid to the purity of reagents and vials to avoid contamination.[18]

Workflow Diagram:

ICPMSAnalysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Acquisition Sample Weigh Sample Digestion Acid Digestion Sample->Digestion Nebulization Introduce into Argon Plasma Digestion->Nebulization Ionization Atomization & Ionization Nebulization->Ionization MassSpec Mass Spectrometry Ionization->MassSpec Detection Ion Detection MassSpec->Detection Quantification Quantify Bromine Concentration Detection->Quantification

Caption: Workflow for ICP-MS Analysis of Bromoindoles.

Advantages:

  • Exceptional Sensitivity: Capable of detecting elements at parts-per-trillion (ppt) levels.[19]

  • Wide Elemental Coverage: Can measure most elements in the periodic table.[19]

  • Isotopic Analysis: Can provide information on the isotopic composition of elements.

Limitations:

  • Complex Sample Preparation: Requires complete digestion of the organic matrix.[17]

  • Potential for Interferences: Isobaric and polyatomic interferences can affect accuracy.

  • High Cost: Instrumentation and operational costs are significantly higher than for other techniques.

Performance Comparison of Elemental Analysis Techniques

FeatureCombustion AnalysisX-Ray Fluorescence (XRF)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Application C, H, N, S, HalogensHeavier Elements (e.g., Br)Trace and Ultra-trace Elements
Sensitivity Percent (%) to ppmppm to %ppb to ppt
Precision High (typically <0.3% RSD)Moderate to HighVery High
Accuracy HighModerate to High (matrix dependent)Very High
Sample Throughput ModerateHighLow to Moderate
Non-destructive NoYesNo
Instrumentation Cost ModerateLow to ModerateHigh
Ease of Use ModerateEasyComplex

This table provides a general comparison; actual performance may vary depending on the specific instrument and application.

Best Practices and Method Validation

To ensure the trustworthiness of your elemental analysis data, a robust method validation protocol is essential. This should be performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[20][21][22][23]

Key Validation Parameters:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[22][24]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[24]

  • Accuracy: The closeness of the measured value to the true value, often determined using certified reference materials.[24]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[24] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

Self-Validating System:

A well-designed experimental protocol for elemental analysis should be a self-validating system. This involves:

  • System Suitability Tests: Running a standard of known composition before and after each batch of samples to ensure the instrument is performing correctly.

  • Use of Certified Reference Materials (CRMs): Analyzing a CRM with a matrix similar to the bromoindole samples to verify the accuracy of the method.

  • Spike Recovery Studies: Adding a known amount of the analyte (e.g., a bromine standard) to a sample and measuring the recovery to assess for matrix effects.

  • Replicate Analyses: Analyzing each sample multiple times to demonstrate the precision of the method.

Conclusion

The purity assessment of synthesized bromoindoles is a multifaceted process that relies on a combination of analytical techniques. Elemental analysis provides a fundamental and direct measure of elemental composition, which is a critical indicator of purity.

  • Combustion analysis remains the preferred method for the accurate determination of C, H, and N, and with a specialized setup, can also be used for bromine.

  • XRF offers a rapid and non-destructive method for bromine quantification, making it a valuable screening tool.

  • ICP-MS , while more complex and costly, provides unparalleled sensitivity for trace elemental analysis, which can be crucial for detecting metallic impurities from catalysts or reagents.

By understanding the principles, advantages, and limitations of each technique, and by implementing a rigorous method validation strategy, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized bromoindoles, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Bensch, W., & Gresser, M. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 285-291. [Link]

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  • PubMed. (1998). X-ray fluorescence analysis of bromine for the estimation of extracellular water. [Link]

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A Senior Application Scientist's Guide to C-C Bond Formation on the Indole Nucleus: A Comparative Analysis of Suzuki, Stille, and Negishi Couplings for Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] The ability to precisely and efficiently functionalize the indole ring is therefore of paramount importance in drug discovery and development. Among the various positions on the indole nucleus, direct carbon-carbon bond formation at positions C4 through C7 of the benzene portion, often starting from the corresponding bromoindoles, allows for the introduction of diverse substituents that can significantly modulate a molecule's biological activity.[1]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for these transformations. This guide provides a comparative analysis of three preeminent methods—the Suzuki-Miyaura, Stille, and Negishi couplings—as applied to bromoindole substrates. We will move beyond a simple recitation of protocols to explore the mechanistic nuances, practical advantages, and inherent limitations of each, providing the field-proven insights necessary for researchers to make informed decisions in their synthetic campaigns.

The Suzuki-Miyaura Coupling: The Workhorse of Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely adopted cross-coupling reaction in modern organic synthesis, lauded for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1][2][3] For the functionalization of bromoindoles, it represents a robust and reliable starting point for library synthesis and lead optimization.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. A critical distinction from other couplings is the requisite activation of the organoboron species by a base.[2] This step forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the otherwise slow transmetalation of the organic group from boron to the palladium(II) center. The choice of base is crucial and can be tuned to accommodate base-sensitive functional groups on the indole substrate.[2]

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0  Regeneration Pd(0)L₂ Product Ar-Ar' Transmetal->Product Reductive Elimination ArBr Bromoindole (Ar-Br) ArBr->OxAdd Boronic Ar'-B(OH)₂ AteComplex [Ar'B(OH)₃]⁻ Boronic->AteComplex Base Base (e.g., K₂CO₃) Base->AteComplex AteComplex->OxAdd BoronWaste B(OH)₃ + Br⁻

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Advantages for Bromoindole Chemistry
  • Low Toxicity: Organoboron reagents are stable, often crystalline solids with low toxicity, simplifying handling and purification.

  • Commercial Availability: A vast library of diverse boronic acids and esters is commercially available, enabling rapid exploration of structure-activity relationships (SAR).[1]

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including esters, amides, and even free N-H indoles, although N-protection is often recommended to improve solubility and prevent side reactions.

Considerations and Limitations
  • Base Sensitivity: While bases can be tuned, substrates with highly base-labile groups may require careful optimization or alternative methods.[2]

  • Protodeboronation: The boronic acid coupling partner can sometimes undergo hydrolysis (protodeboronation) under the reaction conditions, leading to reduced yields.

  • N-H Acidity: The indole N-H proton is acidic and can interfere with the base. Using an excess of a milder base (like K₂CO₃ or Cs₂CO₃) or N-protection of the indole is a common strategy to mitigate this.

Representative Experimental Protocol: Suzuki Coupling of 5-Bromoindole

This protocol is adapted from methodologies reported for the synthesis of 5-arylindoles.[1][4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromoindole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a pre-catalyst system like Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v) or DMF. The solvent choice is critical for ensuring all reagents are in solution at the reaction temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-arylindole.

The Stille Coupling: A Powerful Tool with a Caveat

The Stille coupling utilizes organotin (stannane) reagents and was one of the earliest and most versatile cross-coupling methods developed. It offers a distinct advantage in its tolerance to a very broad range of functional groups and its insensitivity to the presence of water or air, making it exceptionally robust.

Mechanistic Rationale

The Stille coupling follows the same fundamental catalytic cycle as the Suzuki reaction. However, a key difference is that the transmetalation step does not require activation by a base.[2] The organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center directly. This can be advantageous for substrates that are incompatible with basic conditions. The rate of transmetalation is often the rate-limiting step and is influenced by the R group on the tin, typically following the order: alkynyl > vinyl > aryl > alkyl.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0  Regeneration Pd(0)L₂ Product Ar-Ar' Transmetal->Product Reductive Elimination TinWaste Br-Sn(Bu)₃ Transmetal->TinWaste ArBr Bromoindole (Ar-Br) ArBr->OxAdd Stannane Ar'-Sn(Bu)₃ Stannane->OxAdd Negishi_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(R') OxAdd->Transmetal Transmetalation (fast) Transmetal->Pd0  Regeneration Pd(0)L₂ Product Ar-R' Transmetal->Product Reductive Elimination ZincWaste Br-ZnX Transmetal->ZincWaste ArBr Bromoindole (Ar-Br) ArBr->OxAdd Organozinc R'-ZnX Organozinc->OxAdd

Sources

The Unrivaled Efficacy of Palladium Catalysis for C-C Bond Formation on Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a cornerstone of biologically active molecules. Its prevalence in pharmaceuticals and natural products necessitates robust and versatile methods for its functionalization. Among these, the formation of carbon-carbon (C-C) bonds stands as a critical transformation for elaborating the indole core and accessing novel chemical space. This guide provides an in-depth technical comparison of palladium-catalyzed methods for C-C bond formation on indoles, juxtaposed with alternative catalytic systems and supported by experimental data.

The Ascendancy of Palladium: A Paradigm of Versatility and Efficiency

Palladium catalysis has emerged as the preeminent tool for forging C-C bonds on the indole nucleus. Its remarkable success stems from a combination of high catalytic activity, broad functional group tolerance, and the ability to operate under relatively mild reaction conditions.[1][2] This versatility allows for the precise and predictable modification of the indole ring at various positions, a crucial requirement for structure-activity relationship (SAR) studies in drug discovery.

The most prominent palladium-catalyzed cross-coupling reactions employed for indole functionalization include the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. Each offers a unique avenue for introducing aryl, vinyl, and alkynyl moieties onto the indole scaffold.

A Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

The choice of a specific palladium-catalyzed cross-coupling reaction depends on the desired bond construction and the nature of the coupling partners. Below is a comparative overview of these key transformations.

Suzuki-Miyaura Coupling: The Workhorse of Arylation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used method for the arylation of indoles.[3] Its popularity is due to the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and high functional group tolerance.[4]

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Haloindoles with Arylboronic Acids

EntryIndole SubstrateArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromoindolePhenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.595[5]
25-Bromoindole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80292[3]
37-Bromo-4-chloro-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001291[4]
4N-Boc-5-bromoindole2-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80288[3]

Causality Behind Experimental Choices: The use of phosphine ligands, such as triphenylphosphine (PPh₃) or dppf, is crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle. The choice of base is critical for the transmetalation step, with carbonates and phosphates being commonly employed. The addition of water to the solvent system can often accelerate the reaction.

Heck Reaction: A Gateway to Alkenylation

The Heck reaction provides a powerful method for the alkenylation of indoles by coupling them with alkenes in the presence of a palladium catalyst and a base.[6] This transformation is highly valuable for synthesizing vinylindoles, which are versatile intermediates in organic synthesis.

Table 2: Palladium-Catalyzed Heck Reaction of Haloindoles with Alkenes

EntryIndole SubstrateAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodo-N-allylaniline- (intramolecular)PdCl₂(PCy₃)₂ (4)P(OPh)₃K₂CO₃DMF902499[7]
25-Iodoindolen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃Et₃NDMF1002485[6]
33-IodoindoleStyrenePd(OAc)₂ (5)-K₂CO₃DMF1201278[8]
4N-Methyl-5-bromoindoleEthyl acrylatePd(OAc)₂ (2)PPh₃NaOAcDMA140690[7]

Expertise in Action: The intramolecular Heck reaction of 2-halo-N-allylanilines is a classic and efficient method for the synthesis of the indole ring itself.[7] In intermolecular Heck reactions, the choice of phosphine ligand and base can significantly influence the reaction's efficiency and selectivity.

Sonogashira Coupling: Forging Alkynyl-Indole Linkages

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted indoles. These products are valuable precursors for further transformations.

Table 3: Palladium-Catalyzed Sonogashira Coupling of Haloindoles with Terminal Alkynes

EntryIndole SubstrateAlkyneCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-IodoanilinePhenylacetylenePd/C (1)CuI (1)Et₃N-120672[9]
23-IodoindolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT295[10]
35-Bromoindole1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80488[10]
4N-Boc-6-iodoindoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF601292[10]

Trustworthiness in Protocol: The Sonogashira reaction typically employs a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, thereby accelerating the transmetalation step. The use of an amine base, such as triethylamine, is standard.

Stille Coupling: A Robust but Toxic Alternative

The Stille coupling involves the reaction of an organostannane with an organic halide. While it is a very versatile and robust method with a high tolerance for functional groups, the toxicity of organotin compounds has limited its widespread use.[11]

Table 4: Palladium-Catalyzed Stille Coupling of Stannylindoles with Aryl Halides

| Entry | Indole Substrate | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-(Tri-n-butylstannyl)indole | Iodobenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 85 |[11] | | 2 | 3-(Tri-n-butylstannyl)indole | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | P(2-furyl)₃ | Dioxane | 100 | 24 | 78 |[12] | | 3 | N-Boc-5-(trimethylstannyl)indole | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 90 |[12] |

The Rise of C-H Activation: A More Atom-Economical Approach

In recent years, palladium-catalyzed direct C-H activation has emerged as a powerful and more atom-economical strategy for the functionalization of indoles.[13][14] This approach avoids the need for pre-functionalized starting materials, such as haloindoles, thereby shortening synthetic sequences and reducing waste. C-H arylation, in particular, has been extensively studied, allowing for the direct formation of C-C bonds at various positions of the indole ring.[15][16]

Mechanistic Pillars of Palladium Catalysis

A fundamental understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The catalytic cycles of the major palladium-catalyzed cross-coupling reactions share common elementary steps.

Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(X) Pd0->PdII Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)L₂(Ar') PdII->ArPdAr Transmetalation ArB Ar'B(OR)₂ ArB->ArPdAr Base Base Base->ArPdAr Product Ar-Ar' ArPdAr->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(X) Pd0->PdII Oxidative Addition (Ar-X) Intermediate [Ar-Pd(II)L₂(R-CH=CH₂)]⁺X⁻ PdII->Intermediate Alkene R-CH=CH₂ Alkene->Intermediate Coordination Migratory Ar-CH₂-CHR-Pd(II)L₂(X) Intermediate->Migratory Migratory Insertion Product Ar-CH=CHR Migratory->Product β-Hydride Elimination HPdX H-Pd(II)L₂(X) Migratory->HPdX HPdX->Pd0 Reductive Elimination (-HX) Base Base Base->HPdX

Caption: Catalytic cycle of the Heck reaction.

Beyond Palladium: A Comparative Look at Alternative Catalysts

While palladium reigns supreme, other transition metals, such as nickel and copper, have gained traction as viable alternatives for C-C bond formation on indoles. Metal-free approaches are also emerging as a green and sustainable option.[17]

Nickel Catalysis: A Cost-Effective Contender

Nickel is a more earth-abundant and less expensive alternative to palladium.[18] Nickel catalysts can often mediate similar cross-coupling reactions and, in some cases, exhibit unique reactivity.[2][19] However, nickel catalysis can be more sensitive to air and moisture, and the mechanistic pathways can be more complex, sometimes involving single-electron transfer (SET) processes.[20]

Copper Catalysis: A Niche Player

Copper catalysts are also more economical than palladium and have found applications in certain C-C bond-forming reactions on indoles, particularly in C-H activation.[21][22] However, copper catalysis often requires higher reaction temperatures and may have a more limited substrate scope compared to palladium.

Table 5: Qualitative Comparison of Catalytic Systems for C-C Bond Formation on Indoles

FeaturePalladiumNickelCopperMetal-Free
Cost HighLowLowVery Low
Toxicity ModerateHigherLowerGenerally Low
Versatility Very HighHighModerateLimited
Functional Group Tolerance Very HighGoodModerateVariable
Reaction Conditions Generally MildOften HarsherOften HarsherVariable
Mechanistic Understanding Well-EstablishedEvolvingEvolvingDiverse

Experimental Protocols: A Practical Guide

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoindole with Phenylboronic Acid

  • To a microwave vial, add 3-bromoindole (196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), cesium carbonate (977 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add a mixture of 1,4-dioxane (4 mL), ethanol (1 mL), and water (1 mL).

  • Seal the vial and heat in a microwave reactor at 140 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenylindole.

Protocol 2: Heck Reaction of 5-Iodoindole with n-Butyl Acrylate

  • To a dried Schlenk tube, add 5-iodoindole (243 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and sodium acetate (123 mg, 1.5 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL) and n-butyl acrylate (0.21 mL, 1.5 mmol) via syringe.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the desired product.

Conclusion: The Enduring Power of Palladium

Palladium catalysis remains the gold standard for C-C bond formation on indoles due to its unparalleled reliability, versatility, and broad functional group tolerance. While nickel and copper offer cost advantages and metal-free methods provide a greener alternative, they have yet to match the sheer scope and predictability of palladium-based systems. For researchers and drug development professionals, a deep understanding of the nuances of palladium catalysis, as outlined in this guide, is essential for the efficient and successful synthesis of novel indole-containing molecules with therapeutic potential. The continued development of more active and robust palladium catalysts, as well as a deeper mechanistic understanding, will undoubtedly further solidify its indispensable role in modern organic synthesis.

References

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  • Lane, B. S., Brown, M., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(22), 8050–8057.
  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.).
  • SanMartin, R., Herrero, M. T., & Domínguez, E. (2016). New Copper, Palladium and Nickel Catalytic Systems: An Evolution towards More Efficient Procedures. The Chemical Record, 16(3), 1082–1095.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
  • Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 19(7), 9846-9858.
  • Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 45(6), 874-884.
  • Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross Coupling Reactions. eScholarship, University of California.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Chemists of Ural Federal University with colleagues from India proved the effectiveness of copper nanoparticles as a catalyst on the example of analysis of 48 organic synthesis reactions. (2017). EurekAlert!.
  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (2022). MDPI.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Chen, K., & Zhao, Y. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
  • Mondal, S., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71).
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever.
  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 3, 12.
  • Chemistry Heck Reaction. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Why is nickel a greener c
  • Lau, S. H., & Doyle, A. G. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations.
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  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(13), 7436-7445.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2015). Beilstein Journal of Organic Chemistry, 11, 2189-2198.
  • A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular C
  • Palladium-Catalyzed C-H Arylation of Indoles
  • Well-defined nickel and palladium precatalysts for cross-coupling. (2017).
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). Advances in Inorganic Chemistry.
  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (2018). Catalysis Science & Technology, 8(17), 4286-4301.
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  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. (2019).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Indole Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the characterization of indoles, a crucial class of heterocyclic compounds with significant applications in the pharmaceutical and life sciences sectors. As researchers, scientists, and drug development professionals, the ability to select and validate the most appropriate analytical methodology is paramount for ensuring data integrity, regulatory compliance, and ultimately, the success of a research program. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection and cross-validation of these techniques, empowering you to make informed decisions in your laboratory.

The Critical Role of Indole Characterization

Indole and its derivatives are ubiquitous in nature and form the backbone of numerous pharmaceuticals, agrochemicals, and signaling molecules. Their diverse biological activities necessitate precise and accurate characterization to understand their structure-activity relationships, metabolic fates, and impurity profiles. In a drug development context, robust analytical methods are not merely a suggestion but a regulatory expectation, forming the foundation of all subsequent preclinical and clinical development. The choice of an analytical technique is therefore a critical decision, dictated by the specific analytical challenge at hand – be it structural elucidation, quantification, or purity assessment.

A Multi-Faceted Approach: Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a molecule's identity and purity. A comprehensive characterization strategy relies on the principle of orthogonality, where techniques with different separation and detection principles are employed to provide a more complete and reliable assessment. This guide will focus on the most powerful and commonly employed techniques for indole characterization:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separation and quantification.

  • Mass Spectrometry (MS): For definitive identification and structural information based on mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A rapid and simple method for quantification.

The subsequent sections will delve into the theoretical underpinnings and practical application of each technique, followed by a critical discussion on their cross-validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Quantification

HPLC is an indispensable tool for separating complex mixtures and quantifying the components of interest.[1] Its high resolution, sensitivity, and reproducibility make it the primary choice for assessing the purity of indole-containing active pharmaceutical ingredients (APIs) and formulated products.

The "Why" Behind the Method: The Principle of Differential Partitioning

HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For indoles, which are moderately polar compounds, reversed-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the indole analyte and the stationary phase. By carefully manipulating the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved.

Experimental Protocol: A Self-Validating HPLC Method for Indole Analysis

A well-designed HPLC method should be inherently robust and reproducible. The following protocol is a starting point and should be optimized and validated for your specific indole derivative.

Objective: To develop and validate a reversed-phase HPLC method for the purity determination and quantification of an indole derivative.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for pH adjustment)

  • Reference standard of the indole analyte

  • Sample of the indole analyte

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile. The exact ratio will depend on the specific indole and should be optimized to achieve good resolution and a reasonable retention time. A common starting point is a gradient elution from 10% to 90% acetonitrile over 20 minutes. The addition of an acid like formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C (maintaining a constant temperature is crucial for reproducible retention times)

    • Detection Wavelength: Determined by the UV-Vis spectrum of the indole. Most indoles have a strong absorbance around 280 nm.[2]

  • Data Analysis:

    • Identification: The indole analyte is identified by its retention time, which should match that of the reference standard.

    • Quantification: The concentration of the indole is determined by comparing the peak area of the sample to the calibration curve generated from the reference standards.

    • Purity: The purity of the sample is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality in Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar indole ring system.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of any acidic or basic functional groups on the indole or residual silanols on the column, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is often necessary to elute both polar and nonpolar impurities that may be present in the sample within a reasonable timeframe.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis MobilePhase Mobile Phase (e.g., ACN/Water + Acid) Pump HPLC Pump MobilePhase->Pump SamplePrep Sample Dissolution & Dilution Injector Autosampler/Injector SamplePrep->Injector StandardPrep Standard Dissolution & Serial Dilution StandardPrep->Injector Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: Workflow for HPLC analysis of indole compounds.

Mass Spectrometry (MS): Unveiling the Molecular Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with a separation technique like HPLC (LC-MS), it provides an unparalleled level of specificity for the identification of indoles and their related impurities.[2][3]

The "Why" Behind the Method: From Molecular Weight to Fragmentation

In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer. The molecules are then ionized, most commonly using electrospray ionization (ESI) for indole analysis. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]+, allowing for the direct determination of the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting daughter ions provide a characteristic fragmentation pattern, or "fingerprint," of the molecule.[4]

Experimental Protocol: LC-MS for Indole Identification

Objective: To confirm the identity of an indole analyte and characterize its impurities using LC-MS.

Materials:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer)

  • The same column and mobile phases as used in the HPLC method (volatile buffers like ammonium formate or acetate are preferred over non-volatile salts like phosphate)

  • Sample of the indole analyte

Methodology:

  • LC Separation: Perform the HPLC separation as described in the previous section.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for indoles, as the nitrogen atom in the indole ring is readily protonated.

    • Mass Analyzer: A full scan is performed to detect all ions within a specified mass range.

    • MS/MS Analysis: For structural confirmation, a product ion scan is performed on the parent ion of interest. The collision energy is optimized to induce fragmentation.

  • Data Analysis:

    • The mass spectrum will show a peak corresponding to the [M+H]+ of the indole analyte, confirming its molecular weight.

    • The fragmentation pattern from the MS/MS analysis is compared to known fragmentation pathways of indoles or to a reference spectrum if available.[4]

    • Impurities can be tentatively identified based on their molecular weights and fragmentation patterns.

Causality in Experimental Choices:

  • ESI Positive Mode: The basic nitrogen in the indole ring makes it highly susceptible to protonation, leading to a strong [M+H]+ signal in positive ion mode.

  • Volatile Buffers: Non-volatile salts can contaminate the mass spectrometer and suppress the ionization of the analyte. Volatile buffers are compatible with the high vacuum of the MS system.

Visualization of the LC-MS Workflow:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis HPLC HPLC Separation IonSource Electrospray Ionization (ESI) HPLC->IonSource MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MSMS MS/MS Fragmentation MassAnalyzer->MSMS MassSpectrum Mass Spectrum ([M+H]+) Detector->MassSpectrum Identification Structure Confirmation MassSpectrum->Identification MSMS->Identification

Caption: Workflow for LC-MS analysis of indole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure.[5][6] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of atom connectivity and stereochemistry.

The "Why" Behind the Method: Probing the Nuclear Environment

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is highly dependent on their local chemical environment. For indoles, ¹H NMR and ¹³C NMR are the most common experiments. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information.[7][8]

Experimental Protocol: ¹H and ¹³C NMR for Indole Structure Elucidation

Objective: To confirm the chemical structure of an indole derivative.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample of the indole analyte

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The chemical shifts of the protons on the indole ring are characteristic and can be used to confirm the substitution pattern.[7]

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This provides information about the carbon skeleton of the molecule.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: The NMR spectra are interpreted to assign the chemical shifts to specific atoms in the molecule, confirming the proposed structure.

Causality in Experimental Choices:

  • Deuterated Solvents: The absence of protons in the deuterated solvent prevents it from overwhelming the signals from the analyte.

  • 2D NMR: For molecules with overlapping signals in the 1D spectra, 2D NMR provides an additional dimension of information, allowing for the unambiguous assignment of complex structures.

Visualization of the NMR Data Interpretation Pathway:

NMR_Pathway cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation H1_NMR 1H NMR ChemShift Chemical Shifts H1_NMR->ChemShift Coupling Coupling Constants H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR 13C NMR C13_NMR->ChemShift TwoD_NMR 2D NMR (COSY, HSQC) Connectivity Atom Connectivity TwoD_NMR->Connectivity ChemShift->Connectivity Coupling->Connectivity Integration->Connectivity Stereochem Stereochemistry Connectivity->Stereochem FinalStructure Final Structure Confirmation Stereochem->FinalStructure

Caption: Logical pathway for structure elucidation using NMR data.

FTIR and UV-Vis Spectroscopy: Complementary Characterization Tools

While HPLC, MS, and NMR are the primary techniques for detailed characterization, FTIR and UV-Vis spectroscopy offer valuable complementary information.

  • FTIR Spectroscopy: Provides information about the functional groups present in a molecule.[9][10][11][12] The characteristic N-H stretch of the indole ring, for example, can be readily identified.[9]

  • UV-Vis Spectroscopy: A simple and rapid technique for quantifying indoles, as the indole chromophore has a characteristic UV absorbance.[13][14][15][16] It is often used as the detection method in HPLC.

Cross-Validation: Ensuring the Reliability of Your Data

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[17][18][19] Cross-validation, in the context of analytical chemistry, involves using multiple, orthogonal techniques to confirm the results obtained from a primary method. This approach provides a high degree of confidence in the analytical data.

The "Why" Behind Cross-Validation: A Web of Corroborating Evidence

Relying on a single analytical technique can be misleading. For example, a peak in an HPLC chromatogram may appear pure, but it could co-elute with an impurity that has a similar retention time. By analyzing the same sample with a different technique, such as LC-MS, the presence of the impurity can be revealed. Cross-validation builds a web of evidence that supports the identity, purity, and concentration of the analyte.

A Practical Approach to Cross-Validation

A typical cross-validation workflow for an indole derivative would involve:

  • Primary Method (HPLC): Develop and validate an HPLC method for purity and assay.

  • Identity Confirmation (LC-MS and NMR):

    • Confirm the molecular weight of the main peak by LC-MS.

    • Confirm the structure of the main component by NMR.

  • Purity Confirmation (LC-MS): Analyze the sample by LC-MS to identify any impurities that may not have been resolved by HPLC.

  • Quantification Confirmation (UV-Vis): If the indole has a strong chromophore, the concentration determined by HPLC can be confirmed by a simple UV-Vis measurement.

Visualization of the Cross-Validation Logic:

CrossValidation_Logic cluster_primary Primary Method cluster_orthogonal Orthogonal Methods cluster_result Validated Result HPLC HPLC (Purity & Assay) LCMS LC-MS (Identity & Impurity Profile) HPLC->LCMS Compare Purity NMR NMR (Structure Confirmation) HPLC->NMR Confirm Structure of Main Peak UVVis UV-Vis (Assay Confirmation) HPLC->UVVis Compare Assay ValidatedData Confident & Reliable Characterization LCMS->ValidatedData NMR->ValidatedData UVVis->ValidatedData

Caption: Logical flow of a cross-validation study.

Comparative Summary of Analytical Techniques

The following table summarizes the key performance attributes of the discussed analytical techniques for indole characterization.

TechniquePrimary ApplicationStrengthsLimitations
HPLC Quantification, PurityHigh resolution, sensitive, reproducible, robustMay not resolve all impurities, requires reference standards for quantification
MS Identification, StructureHigh specificity, sensitive, provides molecular weight and fragmentation dataCan be complex to operate, matrix effects can suppress ionization
NMR Structure ElucidationUnambiguous structure determination, provides detailed structural informationRelatively insensitive, requires pure sample, expensive instrumentation
FTIR Functional Group IDRapid, non-destructive, provides information about chemical bondsNot suitable for quantification, complex spectra can be difficult to interpret
UV-Vis QuantificationSimple, rapid, inexpensiveLow specificity, only applicable to chromophoric molecules

Conclusion: A Holistic and Validated Approach

The comprehensive characterization of indole derivatives requires a multi-faceted and well-validated analytical strategy. By leveraging the orthogonal strengths of HPLC, MS, NMR, FTIR, and UV-Vis spectroscopy, researchers can build a robust data package that provides a high degree of confidence in the identity, purity, and concentration of their compounds. This guide has provided not only the "how" but also the "why" behind these analytical choices, empowering you to design and implement scientifically sound and defensible characterization strategies in your own laboratories.

References

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

  • ResearchGate. (2017, March 7). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • ACS Publications. (2014, August 4). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • Ghulam A. Shabir. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The UV-Vis absorbtion spectral changes of 1H-indole-2,3-dione (0.05 mM). Retrieved from [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • AIP Publishing. (2020, April 14). Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching. Retrieved from [Link]

  • SciSpace. (2012, February 13). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. Retrieved from [Link]

  • PubMed. (n.d.). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Validation of Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Scikit-learn. (n.d.). 3.1. Cross-validation: evaluating estimator performance. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing the Kinase Inhibition Profile of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the kinase inhibition profiles of recently developed indole derivatives, offering a technical narrative grounded in experimental data. We will explore the versatility of the indole scaffold, compare specific novel compounds against key cancer-related kinases, and provide detailed, self-validating experimental protocols for researchers in drug discovery.

The Indole Scaffold: A Privileged Framework for Kinase Inhibition

Protein kinases are a vast family of enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in modern oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs approved for clinical use.[1]

Within the landscape of kinase inhibitor discovery, the indole nucleus stands out as a "privileged scaffold."[3] Its planar, aromatic structure is adept at forming key hydrogen bonds and π–π stacking interactions within the ATP-binding pocket of various kinases.[3] This inherent binding capability, combined with the numerous positions on the indole ring available for chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The clinical success of indole-based drugs like Sunitinib , a multi-targeted tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors, validates the scaffold's therapeutic potential and continues to inspire the development of novel derivatives.[4]

Comparative Kinase Inhibition Profiles of Novel Indole Derivatives

Recent research has yielded a new wave of indole derivatives with potent and, in some cases, highly specific or dual-targeting inhibition profiles. Here, we compare several promising examples.

Targeting Angiogenesis: Novel VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key drivers of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5]

A recently synthesized series of 2-oxoindolin-3-ylidene derivatives has shown potent VEGFR-2 inhibitory activity.[5] One of the lead compounds from this series, hereafter referred to as Compound A (130d) , demonstrates inhibition comparable to the established drug, Sunitinib.[5]

Table 1: Comparative Inhibition of VEGFR-2

Compound Target Kinase IC50 (nM) Reference Compound IC50 (nM) Source

| Compound A (130d) | VEGFR-2 | 26.38 ± 1.09 | Sunitinib | 83.20 ± 1.36 |[5] |

The data clearly indicates that Compound A is significantly more potent than Sunitinib in a direct biochemical assay against VEGFR-2. This highlights the potential for developing more selective and potent anti-angiogenic agents by exploring novel substitutions on the indole core.[5]

Below is a simplified representation of the VEGFR signaling pathway, which is inhibited by these compounds.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation ERK->Proliferation Inhibitor Compound A (Indole Derivative) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway inhibited by novel indole derivatives.

Dual Targeting of Cell Proliferation Pathways: EGFR and CDK-2/SRC Inhibitors

To overcome drug resistance and enhance therapeutic efficacy, researchers are designing single molecules that can inhibit multiple oncogenic targets.[6] The indole scaffold has proven to be an excellent foundation for such dual inhibitors.

EGFR/CDK-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) are both crucial for cell cycle progression and are frequently overactive in cancer. A novel series of pyrazolyl-s-triazine compounds incorporating an indole motif has yielded a potent dual inhibitor, hereafter Compound B (16) .

EGFR/SRC Inhibition: The cooperation between EGFR and the non-receptor tyrosine kinase SRC is known to promote a more aggressive tumor phenotype.[6] A separate study has produced a novel indole derivative, Compound C (16) , with dual inhibitory activity against both EGFR and SRC kinases.[6]

Table 2: Comparative Inhibition of EGFR, CDK-2, and SRC

Compound Primary Target IC50 Secondary Target(s) % Inhibition / IC50 Source
Compound B (16) EGFR 34.1 nM CDK-2 91.4% at 10 µM
Erlotinib (Ref.) EGFR 67.3 nM - -
Compound C (16) SRC 0.002 µM (2 nM) EGFR 1.026 µM [6]

| Dasatinib (Ref.) | SRC | ~93% inhibition | - | - |[6] |

These results showcase the remarkable versatility of the indole scaffold. Compound B demonstrates more potent EGFR inhibition than the reference drug Erlotinib while simultaneously targeting CDK-2. Compound C shows exceptionally potent activity against SRC kinase, orders of magnitude stronger than its effect on EGFR, while still providing a dual-targeting profile.[6]

The EGFR signaling cascade, a primary target of these compounds, is depicted below.

EGFR_Pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Compound B/C (Indole Derivatives) Inhibitor->EGFR

Caption: Simplified EGFR signaling network targeted by dual-action indole derivatives.

Methodological Blueprint for Assessing Kinase Inhibition

The trustworthiness of any comparative profile rests on the integrity of its underlying experimental methods. Describing a robust, self-validating protocol is paramount for ensuring data is both accurate and comparable across different studies.

Causality Behind Experimental Choices: Biochemical vs. Cell-Based Assays
  • Biochemical Assays: These assays, performed in vitro using purified enzymes, are the frontline tool for determining direct inhibitory potential (e.g., IC50 values).[7][8] They are essential for initial screening and structure-activity relationship (SAR) studies. However, they do not account for cell permeability, off-target effects, or interaction with cellular components.[8]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell. They provide a more biologically relevant context but can be influenced by factors like compound metabolism and cellular uptake.[8]

A comprehensive study will always start with biochemical assays to establish potency and then validate the most promising hits in cell-based systems to confirm efficacy in a physiological environment.

The Critical Importance of Standardized Assay Conditions

The half-maximal inhibitory concentration (IC50) is a comparative metric, not an absolute constant. Its value is highly dependent on experimental conditions, particularly the concentration of ATP.[9] For an ATP-competitive inhibitor, a higher ATP concentration in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially inflated IC50 value.

Trustworthiness through Standardization: To ensure that IC50 values are truly comparable, especially between different studies, it is crucial to perform assays at a standardized ATP concentration, ideally equal to the Michaelis constant (Km) of the kinase for ATP.[9] For absolute comparability, calculating the inhibitor constant (Ki), which is independent of substrate concentration, is the gold standard.[9]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of Indole Derivative Incubate_Kinase_Inhibitor 3. Incubate Kinase with Inhibitor Compound_Prep->Incubate_Kinase_Inhibitor Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Incubate_Kinase_Inhibitor Start_Reaction 4. Initiate Reaction with ATP/Substrate Mix Incubate_Kinase_Inhibitor->Start_Reaction Incubate_Reaction 5. Incubate at Optimal Temperature Start_Reaction->Incubate_Reaction Stop_Reaction 6. Stop Reaction Incubate_Reaction->Stop_Reaction Add_Detection_Reagent 7. Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Add_Detection_Reagent Read_Signal 8. Read Signal (Luminescence) Add_Detection_Reagent->Read_Signal Data_Analysis 9. Plot Dose-Response Curve & Calculate IC50 Read_Signal->Data_Analysis

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[7] Less ADP production corresponds to higher kinase inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Novel indole derivative (test compound) dissolved in DMSO

  • ATP solution (at a concentration equal to the kinase's Km)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well microplates

  • Multimode plate reader with luminescence detection capability

Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution of the indole derivative in DMSO, starting from a high concentration (e.g., 1 mM).

    • Prepare a DMSO-only control (representing 0% inhibition) and a no-enzyme control (for background).

  • Kinase Reaction Setup (Example volume: 5 µL):

    • In each well of the microplate, add 1.25 µL of Kinase Assay Buffer.

    • Add 1.25 µL of a 4x concentrated solution of the kinase.

    • Add 1.25 µL of the test compound dilution (or DMSO for controls).

    • Gently mix and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction:

    • Prepare a 4x concentrated mix of the peptide substrate and ATP in Kinase Assay Buffer.

    • Add 1.25 µL of this mix to each well to start the reaction.

    • Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C). The reaction time should be within the linear range of the enzyme's activity.

  • Detection of ADP Production:

    • Following the manufacturer's instructions for the ADP-Glo™ kit:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data by setting the DMSO control (0% inhibition) to 100% activity.

    • Plot the normalized activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Conclusion and Future Directions

The indole scaffold continues to be a remarkably fertile ground for the discovery of potent and selective kinase inhibitors. The novel derivatives highlighted in this guide demonstrate significant advancements, from highly potent single-target agents like the VEGFR-2 inhibitor Compound A to rationally designed dual-target inhibitors like Compounds B and C that address complex oncogenic signaling networks.

The key to successfully comparing these molecules lies in rigorous, standardized methodologies. By understanding the causality behind assay design and controlling for variables like ATP concentration, researchers can generate trustworthy, comparable data that accelerates the journey from a promising hit to a viable therapeutic candidate. Future research will likely focus on further refining selectivity, exploring novel substitution patterns on the indole ring to engage with less conserved regions of the kinase domain, and developing compounds that can overcome known resistance mechanisms.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PubMed Central (PMC). [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central (PMC). [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Royal Society of Chemistry. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • TYK2, IL-23 Pathway Treatments Assessed in Psoriasis for Lesions, Depressive Symptoms. HCPLive. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 7-Bromo-1H-indole-3-carbonitrile, a compound that, due to its chemical structure, requires meticulous handling from the moment it is used to the point of its final destruction. The principles outlined here are grounded in established safety protocols and regulatory standards, providing a self-validating system for laboratory waste management.

Hazard Assessment: Understanding the "Why"

7-Bromo-1H-indole-3-carbonitrile is a halogenated heterocyclic compound. Its hazard profile stems from the combined characteristics of the indole nucleus, the bromo-substituent, and the carbonitrile group. A thorough understanding of these hazards is fundamental to appreciating the necessity of the stringent disposal protocols that follow.

The compound is classified as harmful if swallowed, inhaled, or on contact with skin. It is known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2][3] The indole structure is a common motif in biologically active and cytotoxic compounds, and while this specific molecule's full toxicological profile may not be exhaustively studied, prudence dictates that it be handled with the high degree of caution afforded to potentially bioactive substances.[4][5]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[2][3]

The presence of bromine is of particular importance for disposal. Combustion of halogenated organic compounds can generate highly corrosive and toxic byproducts, such as hydrogen bromide (HBr) gas.[6] Therefore, the final disposal method must be capable of neutralizing these acidic gases, a key reason why this waste stream must be meticulously segregated.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete lifecycle of 7-Bromo-1H-indole-3-carbonitrile waste within the laboratory. Adherence to this workflow is essential for ensuring safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling the compound, ensure a robust barrier between you and the potential hazard. All operations involving the solid compound or its solutions must be conducted inside a certified chemical fume hood.[1]

  • Hand Protection: Wear two pairs of nitrile gloves. Thin, disposable nitrile gloves are suitable for incidental contact but should be removed and discarded immediately upon contamination.[7] For tasks with higher splash potential, consider a heavier gauge glove as the outer layer.

  • Eye Protection: Chemical safety goggles are mandatory. For added protection against splashes, a full face shield should be worn over the goggles.[1]

  • Body Protection: A lab coat is required. For handling larger quantities or during tasks with a significant risk of contamination, a chemically resistant apron or gown is recommended.

Step 2: Waste Segregation at the Source

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions in the waste container, complicate the disposal process, and significantly increase costs.[8] 7-Bromo-1H-indole-3-carbonitrile and all materials contaminated with it must be treated as Halogenated Organic Waste .[9][10][11]

  • Solid Waste: Unused or waste 7-Bromo-1H-indole-3-carbonitrile powder.

  • Liquid Waste: Solutions containing the compound (e.g., reaction mixtures, chromatography fractions). This also includes any non-halogenated solvents that have become contaminated with the compound.[10]

  • Contaminated Lab Supplies (Sharps and Non-Sharps): This includes used vials, pipette tips, chromatography columns, and any other disposable equipment that has come into direct contact with the compound.

  • Contaminated PPE: Used gloves, disposable gowns, and bench paper. All PPE that is potentially contaminated must be disposed of as hazardous waste, not in the regular trash.[12][13]

Disposal Decision Workflow

G cluster_0 Waste Generation Point (Fume Hood) cluster_2 Segregated Waste Containers Waste Waste Containing 7-Bromo-1H-indole-3-carbonitrile Solid Is it a solid? (e.g., excess reagent, contaminated silica) Waste->Solid Liquid Is it a liquid? (e.g., reaction mixture, solvent rinse) Waste->Liquid PPE Is it contaminated PPE? (e.g., gloves, weigh paper) Waste->PPE Glass Is it contaminated glassware? (e.g., broken flask, vial) Waste->Glass SolidWaste Solid Halogenated Organic Waste Solid->SolidWaste Yes LiquidWaste Liquid Halogenated Organic Waste Liquid->LiquidWaste Yes PPEWaste Solid Halogenated Organic Waste (Bagged) PPE->PPEWaste Yes GlassWaste Hazardous Sharps/ Broken Glass Box Glass->GlassWaste Yes

Caption: Decision workflow for segregating 7-Bromo-1H-indole-3-carbonitrile waste.

Step 3: Container Selection and Labeling

Proper containment and labeling prevent accidents and ensure the waste is handled correctly by environmental health and safety (EHS) personnel.

  • Liquid Waste: Use a dedicated, chemically compatible container (e.g., polyethylene or glass) clearly labeled "Halogenated Organic Hazardous Waste".[14] The container must have a screw-top cap and be kept closed at all times except when adding waste.[8]

  • Solid Waste: Collect in a sealable plastic bag or a wide-mouth jar. This container should also be clearly labeled "Halogenated Organic Hazardous Waste".

  • Label Contents: The label must include the words "Hazardous Waste," the full chemical name "7-Bromo-1H-indole-3-carbonitrile," and an approximate concentration or quantity of the waste components. Do not use abbreviations.[10]

Step 4: Managing Spills

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS department.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit absorbent.

  • Cleanup: For solid spills, carefully sweep the material into a dustpan to avoid creating dust and place it in a labeled hazardous waste container.[2][15] For liquid spills, use absorbent pads to collect the material.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be disposed of as Halogenated Organic Waste.

Step 5: Final Disposal Pathway

The ultimate destination for this waste is a licensed hazardous waste disposal facility. The most appropriate and common method for destroying halogenated organic compounds is high-temperature incineration .[3][11][16]

  • Causality: Incineration at temperatures typically exceeding 1000°C ensures the complete destruction of the organic molecule. Critically, these specialized incinerators are equipped with "scrubbers" or flue gas treatment systems. These systems neutralize the acidic gases, like HBr, that are produced during combustion, preventing their release into the atmosphere.[16]

  • Your Role: Your responsibility is to ensure the waste is properly segregated, labeled, and stored securely in your lab's designated satellite accumulation area before it is collected by trained EHS professionals for transport to the disposal facility. Never dispose of this chemical down the drain or in the regular trash.[14][16]

Conclusion

The responsible disposal of 7-Bromo-1H-indole-3-carbonitrile is a multi-step process that hinges on a clear understanding of its hazards and a strict adherence to the principles of waste segregation. By treating this compound as a halogenated organic waste from the outset, you ensure that it is managed in a way that is safe, compliant, and environmentally responsible. This protocol serves not just as a set of instructions, but as a framework for building a culture of safety and stewardship in the laboratory.

References

  • Capot Chemical. (2026, January 21). MSDS of 7-Bromo-2,3-dihydro-1H-indole hydrochloride. Retrieved January 27, 2026, from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved January 27, 2026, from [Link]

  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved January 27, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine. Retrieved January 27, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 27, 2026, from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 27, 2026, from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Other Disposal Guidance | I-WASTE DST. Retrieved January 27, 2026, from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved January 27, 2026, from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk (ESSR). (n.d.). EPA Hazardous Waste Codes. Retrieved January 27, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved January 27, 2026, from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved January 27, 2026, from [Link]

  • Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable?. Retrieved January 27, 2026, from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved January 27, 2026, from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved January 27, 2026, from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved January 27, 2026, from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved January 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.